Bosutinib
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPYILGKFZZVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861568 | |
| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380843-75-4 | |
| Record name | Bosutinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380843-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bosutinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bosutinib's Target Profile in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile of bosutinib, a dual inhibitor of Src and Abl tyrosine kinases, in the context of cancer cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, target specificity, and impact on key cellular signaling pathways.
Executive Summary
This compound is a potent ATP-competitive inhibitor of the Bcr-Abl fusion protein and Src family kinases (SFKs), which are key drivers in various malignancies.[1][2][3] Primarily approved for the treatment of chronic myeloid leukemia (CML), its therapeutic potential extends to other cancers where Src signaling is dysregulated. This guide delves into the quantitative specifics of this compound's kinase inhibition profile, the experimental methodologies used to determine this profile, and the intricate signaling networks it modulates.
Quantitative Target Profile of this compound
This compound exhibits a distinct kinase inhibition profile, with high potency against its primary targets and a range of off-target activities that contribute to its overall therapeutic effect and side-effect profile. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against a panel of wild-type and mutated kinases, providing a quantitative basis for understanding its selectivity.
Table 1: this compound IC50 Values for Primary and Off-Target Kinases
| Kinase Target | IC50 (nM) | Cancer Type Association | Reference |
| Primary Targets | |||
| ABL1 | 1.2 | CML, ALL | [4] |
| BCR-ABL | <1 - 20 | CML | [4] |
| LYN | 1.1 | CML, AML, B-cell malignancies | [5] |
| SRC | 1.2 | Solid tumors (Breast, Lung, Colon) | [4] |
| HCK | 2.8 | CML, AML | [5] |
| FYN | 3.7 | Glioblastoma, Melanoma | [5] |
| Selected Off-Targets | |||
| CAMK2G | 180 | Myeloid leukemia | [3] |
| MST2 (STK3) | 30 | Colorectal cancer | [3] |
| EGFR | 100-400 | Lung, Colorectal, Head and Neck Cancer | [6] |
| TEC family kinases | Potently inhibited | B-cell malignancies | [3] |
| STE20 family kinases | Prominently targeted | Apoptosis regulation | [3] |
Table 2: this compound IC50 Values against Imatinib-Resistant BCR-ABL Mutations
| BCR-ABL Mutation | IC50 (nM) | Fold Increase vs. Wild-Type | Reference |
| G250E | 15 | 15 | [4] |
| E255K | 12 | 12 | [4] |
| Y253F | 20 | 20 | [4] |
| M351T | 20 | 20 | [4] |
| F359V | 11 | 11 | [4] |
| T315I | >2000 | >2000 | [4] |
| V299L | >1000 | >1000 | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by interfering with crucial signaling cascades that regulate cell proliferation, survival, migration, and apoptosis.
BCR-ABL Signaling Pathway
In Philadelphia chromosome-positive (Ph+) CML, the constitutively active BCR-ABL fusion protein drives leukemogenesis through the activation of multiple downstream pathways. This compound directly inhibits the kinase activity of BCR-ABL, thereby blocking these oncogenic signals.
Src Family Kinase (SFK) Signaling Pathway
Src kinases are involved in a multitude of cellular processes, including cell adhesion, migration, and invasion. Their overexpression or constitutive activation is common in many solid tumors. This compound's inhibition of SFKs disrupts these pathological functions.
References
- 1. Evidence of off-target effects of this compound that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global target profile of the kinase inhibitor this compound in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bosutinib: Kinome Scan and Off-target Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinome profile and off-target analysis of bosutinib, a dual inhibitor of Src and Abl kinases. By examining its interactions across the human kinome, this document aims to elucidate the molecular mechanisms underlying its therapeutic efficacy and potential side effects, offering valuable insights for ongoing research and drug development.
Introduction to this compound
This compound (SKI-606) is a potent, orally administered ATP-competitive inhibitor of the Src and Abl tyrosine kinases.[1] It is clinically approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2][3] The primary therapeutic mechanism of this compound involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and Src family kinases (SFKs) which are implicated in cell growth, migration, and survival.[3][4] While highly effective against its intended targets, a comprehensive understanding of its activity across the entire human kinome is crucial for predicting its full therapeutic potential and anticipating off-target liabilities. Kinome profiling reveals a broader spectrum of kinase interactions, providing a more complete picture of the drug's mechanism of action.[5]
This compound's Kinome Profile: On- and Off-Target Activities
Kinome-wide screening has revealed that this compound, while a potent Src/Abl inhibitor, interacts with a range of other tyrosine and serine/threonine kinases. This polypharmacology defines its unique efficacy and safety profile. Unlike other TKIs such as imatinib and dasatinib, this compound does not significantly inhibit c-KIT or Platelet-Derived Growth Factor Receptor (PDGFR), which may account for its distinct toxicity profile, including lower rates of fluid retention.[1][6]
A two-tiered approach combining chemical proteomics with in-vitro kinase assays has been used to establish a global survey of this compound's targets.[7] This has identified over 45 novel kinase targets, revealing differences in the drug's target pattern between cell lines (like K562) and primary CML cells.[7]
Table 1: On-Target Kinase Inhibition by this compound
This table summarizes the inhibitory activity of this compound against its primary, intended targets. Data is compiled from biochemical assays.
| Kinase Family | Kinase Target | IC50 (nM) | Reference |
| Abl Family | ABL1 | <10 | [6] |
| BCR-ABL | ~1.2 | [8] | |
| Src Family | SRC | <10 | [6] |
| LYN | <10 | [6] | |
| HCK | <10 | [6] | |
| FYN | <10 | [6] | |
| YES | <10 | [6] | |
| FGR | <10 | [6] | |
| Tec Family | TEC | <10 | [6] |
| BTK | <10 | [6] | |
| BMX | <10 | [6] |
Table 2: Selected Off-Target Kinase Inhibition by this compound
This table highlights key off-target kinases inhibited by this compound, which may contribute to both therapeutic effects and adverse events.
| Kinase Family | Kinase Target | IC50 (nM) | Potential Implication | Reference |
| STE20 Family | MST2 (STK3) | 16 | Apoptosis Regulation | [7] |
| CAMK Family | CAMK2G | 130 | Myeloid Cell Proliferation | [7] |
| CAMK1D | 41 | Not specified | [7] | |
| Other TK | EPHA4 | 14 | Various signaling | [7] |
| EPHB2 | 26 | Various signaling | [7] | |
| MEK1 | >1000 | Still affected at higher doses | [9] | |
| TAOK3 | >1000 | Still affected at higher doses | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its primary anti-leukemic effect by inhibiting the constitutively active BCR-ABL kinase, which disrupts downstream pathways essential for CML cell proliferation and survival.[3] Its concurrent inhibition of Src family kinases further blocks signals related to cell growth, adhesion, and migration.[4]
Experimental Protocols for Kinase Profiling
Several robust methodologies are employed to determine the interaction profile of a kinase inhibitor like this compound. These techniques can be broadly categorized into binding assays and activity assays.[10]
This method quantitatively measures the binding of a compound to a kinase's active site. It is independent of ATP concentration and can measure thermodynamic dissociation constants (Kd), providing a true measure of binding affinity.[11][12]
Methodology:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand (a known inhibitor) bound to a solid support (e.g., beads), and the test compound (this compound).[11]
-
Competition: The kinase is incubated with both the immobilized ligand and the test compound.
-
Binding Equilibrium: If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[11]
-
Quantification: The amount of kinase bound to the solid support is measured. A reduction in the amount of captured kinase indicates that the test compound is successfully competing for the active site.[12]
-
Readout: The DNA tag on the kinase is quantified using quantitative PCR (qPCR), an ultra-sensitive detection method.[11]
-
Data Analysis: The amount of kinase captured is measured as a function of the test compound concentration to calculate the dissociation constant (Kd).[11]
Chemical proteomics provides a comprehensive profile of drug-binding proteins directly from cell lysates, offering insights into target engagement in a near-physiological context.[13][14]
Methodology:
-
Probe Synthesis: A chemical analog of the drug (e.g., c-bosutinib) is synthesized and immobilized on an affinity matrix (e.g., sepharose beads).[7][9]
-
Lysate Incubation: The affinity matrix is incubated with a cell or tissue lysate, allowing the drug analog to capture its protein targets.
-
Competition (Optional): To confirm specificity, a parallel experiment is run where the lysate is pre-incubated with an excess of the free, non-immobilized drug (this compound). This will compete for binding and reduce the capture of true targets.
-
Washing: The matrix is washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the matrix.
-
Protein Identification: The eluted proteins are identified and quantified using mass spectrometry (LC-MS/MS).[13]
Considered the "gold standard" for kinase profiling, this method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[10]
Methodology:
-
Reaction Setup: The test compound (this compound) is incubated with the kinase, a specific substrate (protein or peptide), cofactors, and radioisotope-labeled ATP (typically [γ-³³P]-ATP or [γ-³²P]-ATP).[10][15]
-
Enzymatic Reaction: The reaction is allowed to proceed for a defined period (e.g., 60 minutes at 30°C).[15]
-
Reaction Termination: The reaction is stopped, often by adding an acid like phosphoric acid (H₃PO₄).[15]
-
Separation: The phosphorylated substrate is separated from the remaining radiolabeled ATP. This is commonly done using phosphocellulose filter paper or plates that bind the substrate but not the free ATP.
-
Detection: The amount of incorporated radioactivity (³³P or ³²P) on the substrate is measured using a scintillation counter.[15]
-
Data Analysis: The residual kinase activity in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor. This data is used to determine the IC50 value.
Off-Target Analysis and Clinical Implications
The off-target profile of this compound is critical for understanding its clinical effects. So-called off-target effects can be linked to both clinical efficacy and toxicity.[16]
-
Favorable Off-Target Profile: The lack of potent activity against c-KIT and PDGFR is a distinguishing feature of this compound.[6] Inhibition of these kinases by other TKIs has been associated with adverse events like edema and hypopigmentation. This selective profile may contribute to this compound's different tolerability.[6]
-
Adverse Events: The most common side effects of this compound are gastrointestinal, including diarrhea, nausea, and vomiting.[17] While the exact kinases responsible are not fully elucidated, off-target inhibition of kinases in the gastrointestinal tract is a likely contributor.
-
Novel Therapeutic Potential: Off-target effects can sometimes be leveraged for new therapeutic indications. For example, studies have shown that this compound can promote retinoic acid-induced differentiation in non-APL acute myeloid leukemia (AML) cells through a novel, Lyn-independent off-target effect, suggesting potential applications beyond CML.[18]
Conclusion
Comprehensive kinome scanning and off-target analysis are indispensable tools in modern drug development. For this compound, this detailed profiling has provided a deeper understanding of its molecular mechanism, rationalized its clinical safety profile, and uncovered potential new avenues for its therapeutic use. The data clearly shows that this compound is a potent dual Src/Abl inhibitor with a distinct and broad kinase interaction profile. Continued investigation into these on- and off-target effects will be vital for optimizing its clinical application and exploring its full potential as a targeted cancer therapy.
References
- 1. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. reactionbiology.com [reactionbiology.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. m.youtube.com [m.youtube.com]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 15. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 16. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Step-in dosing of this compound in pts with chronic phase chronic myeloid leukemia (CML) after second-generation tyrosine kinase inhibitor (TKI) therapy: results of the this compound Dose Optimization (BODO) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evidence of off-target effects of this compound that promote retinoic acid-induced differentiation of non-APL AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Bosutinib: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the 4-Anilinoquinoline-3-carbonitrile Scaffold as a Dual Src/Abl Kinase Inhibitor
Introduction
Bosutinib (marketed as Bosulif) is a potent, orally active, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2] It functions as an ATP-competitive dual inhibitor of the Bcr-Abl and Src family kinases, which are key drivers in the pathogenesis of CML and other malignancies.[3][4] The development of this compound and other second-generation TKIs has been crucial for patients who develop resistance or intolerance to first-line therapy with imatinib.[5]
The chemical scaffold of this compound is a 4-anilinoquinoline-3-carbonitrile.[2] Its unique structure allows it to potently inhibit 16 of 18 imatinib-resistant forms of Bcr-Abl expressed in murine myeloid cell lines, sparing the T315I and V299L mutations.[1] This guide provides a detailed examination of the structure-activity relationship (SAR) of the this compound core, summarizing key quantitative data, experimental methodologies, and the logical progression of its molecular optimization.
Core Scaffold and Kinase Binding Mode
This compound binds to the ATP-binding site of the Abl and Src kinase domains. The core 4-anilinoquinoline structure positions itself in the hydrophobic pocket, with the quinoline nitrogen acting as a key hydrogen bond acceptor with the hinge region of the kinase, a characteristic interaction for this class of inhibitors. The inhibitor is sandwiched between the N-terminal and C-terminal lobes of the kinase. The 2,4-dichloro-5-methoxyanilino moiety projects into a deeper hydrophobic pocket, while the solubilizing side chain at the C7 position extends towards the solvent-exposed region of the enzyme.
Structure-Activity Relationship (SAR) Studies
The optimization of the 4-anilino-3-quinolinecarbonitrile scaffold into the clinical candidate this compound involved systematic modification at several key positions to enhance potency, selectivity, and pharmacokinetic properties. The following sections detail the SAR based on published preclinical studies.
The C4-Anilino Moiety
The substitution pattern on the C4-anilino ring is critical for potent inhibition of Src and Abl kinases. Early studies identified that a trisubstituted aniline was optimal. Optimization of this moiety led to the selection of the 2,4-dichloro-5-methoxy-substituted aniline present in this compound, which demonstrated superior enzymatic and cellular potency.
| Compound ID | C4-Anilino Substitution | Src Kinase IC50 (nM) |
| 1a | 2,4-dichloro | 30 |
| 1b | 2,5-dichloro | >1000 |
| 1c | 2,4-dichloro-5-methoxy | 8.5 |
| 1d | 3,4,5-trimethoxy | 130 |
| Data sourced from Boschelli, D. H., et al. (2001). J Med Chem. |
The data clearly indicates that the 2,4-dichloro substitution pattern is highly favorable. The addition of a methoxy group at the 5-position further enhances inhibitory activity, likely by improving hydrophobic interactions within the kinase binding pocket.
The C7-Alkoxy Side Chain
The substituent at the C7 position of the quinoline core was optimized to improve aqueous solubility and cellular activity, which are crucial for oral bioavailability. A key strategy was the introduction of a basic amine-containing side chain.
| Compound ID | C7-Substituent | Src Kinase IC50 (nM) | Src-dependent Cell Proliferation IC50 (nM) |
| 1c | -OCH3 | 8.5 | 700 |
| 2a | 3-(morpholin-4-yl)propoxy | 1.8 | 170 |
| 2b | 2-(morpholin-4-yl)ethoxy | 2.5 | 300 |
| 2c (this compound) | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 | 100 |
| Data sourced from Boschelli, D. H., et al. (2001). J Med Chem. |
Replacing the simple methoxy group of compound 1c with a 3-(morpholin-4-yl)propoxy chain (2a ) significantly improved both enzymatic and cellular potency. This is attributed to enhanced solubility and the potential for additional interactions. Further optimization by replacing the morpholine with a 4-methylpiperazine group yielded this compound (2c ), which displayed the most potent activity in both enzymatic and cellular assays. The three-carbon propoxy linker was found to be the optimal length.
The C3-Cyano Group
The nitrile (-C≡N) group at the C3 position of the quinoline ring is another critical feature for high-potency inhibition. Structural studies of related inhibitors show that the nitrile group forms a hydrogen bond with a conserved threonine residue (Thr338 in Src) in the ATP-binding pocket. Removal or replacement of this group typically leads to a significant loss of activity.
Kinase Inhibitory Profile of this compound
This compound exhibits potent inhibition against Src family kinases and a broad range of Bcr-Abl mutants, with the notable exceptions of T315I and V299L.
| Kinase Target | Type | IC50 (nM) |
| Src | Src Family Kinase | 1.2 |
| Lyn | Src Family Kinase | <10 |
| Hck | Src Family Kinase | <10 |
| Bcr-Abl | Wild-Type | 1.0 - 20 |
| Bcr-Abl Y253F | Imatinib-Resistant Mutant | 1.0 (Relative Resistance vs WT) |
| Bcr-Abl E255K | Imatinib-Resistant Mutant | 9.5 (Relative Resistance vs WT) |
| Bcr-Abl T315I | Imatinib-Resistant Mutant | 45.4 (Relative Resistance vs WT) |
| Bcr-Abl V299L | Imatinib-Resistant Mutant | 26.1 (Relative Resistance vs WT) |
| Data compiled from multiple sources. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Plate Coating: 96-well microtiter plates are coated with a polypeptide substrate (e.g., poly-Glu-Tyr).
-
Compound Preparation: Test compounds (e.g., this compound analogs) are serially diluted in DMSO and then further diluted in kinase buffer.
-
Kinase Reaction: The purified kinase enzyme (e.g., recombinant Src) is added to the wells containing the substrate and the test compound.
-
Initiation: The phosphorylation reaction is initiated by adding ATP. The plate is incubated to allow the reaction to proceed.
-
Detection: The reaction is stopped, and the wells are washed. A phosphotyrosine-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added.
-
Signal Generation: After incubation and washing, an HRP substrate is added, which generates a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity, which is proportional to the extent of substrate phosphorylation, is measured. IC50 values are calculated by plotting the percent inhibition against the log of the compound concentration.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: A CML cell line (e.g., K562) is seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Visualizations
Signaling Pathway
Caption: Simplified Bcr-Abl and Src signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Workflow for an ELISA-based in vitro kinase inhibition assay.
SAR Summary
Caption: Key structure-activity relationship points on the this compound scaffold.
Conclusion
The development of this compound is a prime example of successful rational drug design targeting a specific kinase family. The SAR studies of the 4-anilino-3-quinolinecarbonitrile scaffold reveal several critical structural features required for potent dual inhibition of Src and Abl kinases. Specifically, a trisubstituted 2,4-dichloro-5-methoxyaniline at the C4 position, a nitrile group at the C3 position, and a solubilizing 3-(4-methylpiperazin-1-yl)propoxy chain at the C7 position are all essential for achieving the desired biological and pharmacological profile. This detailed understanding of this compound's SAR provides a valuable framework for the ongoing development of next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural and Spectroscopic Analysis of the Kinase Inhibitor this compound and an Isomer of this compound Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Bosutinib and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases, and its various analogs. This document details synthetic routes, experimental protocols, structure-activity relationships (SAR), and the underlying signaling pathways targeted by these compounds. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.
Introduction to this compound
This compound, chemically known as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a clinically approved oral tyrosine kinase inhibitor.[1] It is primarily used for the treatment of chronic myeloid leukemia (CML) in patients who have developed resistance or intolerance to prior therapies.[2] this compound exerts its therapeutic effect by targeting the Bcr-Abl fusion protein, the hallmark of CML, and the Src family of kinases, which are often implicated in cancer progression and resistance.[2][3]
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both Abl and Src kinases.[1] This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation, survival, and migration.[3]
The primary targets of this compound are the Bcr-Abl fusion protein and Src family kinases. The Bcr-Abl oncoprotein, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity, which is a critical driver in CML. Src family kinases are involved in a multitude of cellular processes, and their overactivation is observed in various solid tumors, contributing to their aggressive nature.[3]
Below is a diagram illustrating the signaling pathways inhibited by this compound.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been reported, with variations in starting materials, key reactions, and overall yields. A common strategy involves the construction of the core 4-anilinoquinoline-3-carbonitrile scaffold followed by the introduction of the side chain at the C7 position.
General Synthetic Strategies
A prevalent approach starts from 3-methoxy-4-hydroxybenzoic acid. The synthesis involves a sequence of reactions including esterification, alkylation, nitration, reduction, cyclization to form the quinoline ring, chlorination, and subsequent amination reactions to introduce the aniline and the piperazine-containing side chain.[4][5]
Another reported method utilizes an intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile with N,N-dimethylformamide dimethyl acetal to form the 3-cyano-4-hydroxyquinoline ring.[6]
The workflow for a common synthetic route is depicted below.
Detailed Experimental Protocols
This route provides a practical and scalable synthesis of this compound.[4]
Step 1: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate A mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated. After cooling and precipitation in ice-water, the solid product is collected.[4]
Step 2: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate The product from Step 1 is dissolved in acetic acid, and nitric acid is added dropwise. The mixture is heated, and after workup, the nitrated product is obtained.[4]
Step 3: Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate The nitro compound is reduced using powdered iron and ammonium chloride in a mixture of methanol and water under reflux.[4]
Step 4: 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile The amino compound from Step 3 is reacted with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid, followed by cyclization with sodium hydroxide.
Step 5: 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile The product from Step 4 is chlorinated using phosphorus oxychloride (POCl3).[4]
Step 6: 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile The chloroquinoline derivative is reacted with 2,4-dichloro-5-methoxyaniline in the presence of pyridine hydrochloride in 2-ethoxyethanol under reflux.[4]
Step 7: this compound (4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile) The final step involves the reaction of the product from Step 6 with N-methylpiperazine and sodium iodide. The reaction mixture is heated, and after workup and purification, this compound is obtained.[4]
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Methyl 4-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane, K2CO3, DMF | 90.0 |
| 2 | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Product of Step 1 | HNO3, Acetic Acid | - |
| 3 | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Product of Step 2 | Fe, NH4Cl, Methanol, Water | 91.5 |
| 4-7 | This compound | Product of Step 3 | 3,3-diethoxypropionitrile, TFA, NaOH, POCl3, 2,4-dichloro-5-methoxyaniline, N-methylpiperazine, NaI | - |
| Overall | This compound | 3-Methoxy-4-hydroxybenzoic acid | 21.7 |
Table 1: Summary of a synthetic route to this compound with reported yields.[4]
Synthesis of this compound Analogs
The development of this compound analogs has been an active area of research to improve potency, selectivity, and pharmacokinetic properties, as well as to overcome drug resistance. Modifications have been explored on all three major parts of the this compound scaffold: the 4-anilino moiety, the quinoline core, and the C7-side chain.
Modifications of the 4-Anilino Moiety
The 2,4-dichloro-5-methoxyphenyl group plays a crucial role in the binding of this compound to its target kinases. Analogs with different substitution patterns on this aniline ring have been synthesized to probe the structure-activity relationship. For instance, the synthesis of various 4-anilinoquinoline-3-carbonitrile derivatives has been reported, where different anilines are condensed with a 4-chloroquinoline intermediate.
Modifications of the Quinoline Core
The quinoline-3-carbonitrile core is essential for the activity of this compound. Analogs with substitutions at various positions of the quinoline ring have been investigated. For example, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been prepared as irreversible inhibitors of EGFR and HER-2 kinases, demonstrating the versatility of this scaffold for targeting different kinases.
Modifications of the C7-Side Chain
The 3-(4-methylpiperazin-1-yl)propoxy side chain at the C7 position of the quinoline ring contributes significantly to the solubility and pharmacokinetic properties of this compound. Analogs with variations in the length of the alkyl chain and the nature of the terminal basic amine have been synthesized. These modifications are typically introduced in the final steps of the synthesis by reacting a 7-hydroxy or 7-chloroquinoline intermediate with a suitably functionalized alkylating agent.
A general workflow for the synthesis of this compound analogs with modified side chains is presented below.
References
- 1. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monoisopropyl alcoholate | C29H36Cl2N5O4- | CID 86610056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Bosutinib's Binding Kinetics to the Abl Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding kinetics of bosutinib to the Abl kinase domain. This compound is a potent, orally active, dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). A thorough understanding of its binding characteristics is crucial for optimizing drug efficacy, overcoming resistance, and guiding the development of next-generation inhibitors.
Core Concepts in this compound-Abl Interaction
This compound targets the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling cascade that drives CML.[1][2] The efficacy of this compound is not solely determined by its binding affinity (KD) but also by the rates at which it associates (k) and dissociates (k) from the kinase. The reciprocal of the dissociation rate (1/k) defines the drug-target residence time , a critical parameter that often correlates better with in vivo efficacy than binding affinity alone.
Quantitative Binding Kinetics of this compound to Abl Kinase
The following table summarizes the experimentally determined kinetic and affinity constants for the interaction of this compound with the wild-type Abl kinase domain. These values have been compiled from various studies employing different biophysical techniques.
| Parameter | Value | Method | Reference |
| KD (Dissociation Constant) | ~200 pM | Fluorescence Binding Assay | [3] |
| KD (Dissociation Constant) | 0.03 - 21 nM | Various Assays | [4] |
| Relative Binding Affinity | ~200 times more than imatinib | Computational Docking | [5] |
Note: The variability in reported KD values can be attributed to differences in experimental conditions, assay formats, and the specific constructs of the Abl kinase domain used.
Experimental Protocols for Determining Binding Kinetics
Accurate determination of binding kinetics is paramount. The following sections detail the methodologies for two primary biophysical techniques used to characterize the this compound-Abl interaction.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining kon, koff, and KD.
Experimental Workflow:
Caption: Workflow for SPR-based analysis of this compound-Abl binding kinetics.
Detailed Protocol:
-
Ligand and Analyte Preparation :
-
Express and purify the Abl kinase domain. Ensure high purity and stability.
-
Prepare a series of this compound concentrations in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).[6]
-
-
Ligand Immobilization :
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Immobilize the Abl kinase to the chip surface via amine coupling at a pH below the protein's isoelectric point to facilitate electrostatic pre-concentration.
-
Deactivate any remaining reactive groups on the surface with ethanolamine.
-
-
Analyte Binding :
-
Inject the prepared this compound solutions over the sensor surface at a constant flow rate to monitor the association phase.
-
Switch to running buffer to monitor the dissociation of the this compound-Abl complex.
-
After each cycle, regenerate the sensor surface using a low pH buffer or other appropriate regeneration solution to remove any remaining bound analyte.
-
-
Data Analysis :
-
The binding events are recorded as sensorgrams (response units vs. time).
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to extract the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).
Experimental Workflow:
Caption: Workflow for ITC-based analysis of this compound-Abl binding thermodynamics.
Detailed Protocol:
-
Sample Preparation :
-
Dialyze the purified Abl kinase domain and dissolve this compound in the same buffer to minimize heats of dilution. A typical buffer is 20 mM MOPS pH 7.0, 150 mM NaCl, and 1 mM TCEP.
-
Thoroughly degas both the protein and ligand solutions.
-
-
Titration :
-
Load the Abl kinase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the Abl kinase solution while maintaining a constant temperature.
-
-
Data Analysis :
-
The heat change associated with each injection is measured.
-
The integrated heat data are plotted against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), binding constant (KA, which is 1/KD), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Abl Kinase Signaling Pathway and Inhibition by this compound
The Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. In CML, the chromosomal translocation t(9;22) results in the formation of the BCR-Abl fusion protein with constitutively active kinase activity.
Caption: Simplified Abl kinase signaling pathway and the inhibitory action of this compound.
This diagram illustrates how the constitutively active BCR-Abl protein activates multiple downstream signaling pathways, including STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR. These pathways collectively promote uncontrolled cell proliferation and inhibit apoptosis, the hallmarks of cancer. This compound effectively blocks these oncogenic signals by directly inhibiting the kinase activity of BCR-Abl.
Conclusion
A comprehensive understanding of this compound's binding kinetics to the Abl kinase domain is essential for rational drug design and for optimizing clinical outcomes. The picomolar affinity of this compound for Abl is a key contributor to its high potency. The detailed experimental protocols provided in this guide for SPR and ITC serve as a foundation for researchers to accurately characterize the binding of this compound and other kinase inhibitors. Furthermore, the visualization of the Abl signaling pathway highlights the critical node at which this compound exerts its therapeutic effect. Future research focused on elucidating the residence time of this compound and its derivatives will be invaluable in the development of even more effective and durable therapies for CML.
References
- 1. This compound: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Spectroscopic Analysis of the Kinase Inhibitor this compound and an Isomer of this compound Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Bosutinib's Activity Against T315I and V299L Mutations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the efficacy of bosutinib, a dual Src/Abl tyrosine kinase inhibitor, against the clinically significant T315I and V299L mutations in the BCR-ABL kinase domain. The emergence of these mutations is a critical challenge in the treatment of Chronic Myeloid Leukemia (CML), often leading to therapeutic resistance. This document synthesizes key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying molecular interactions and workflows to offer a detailed resource for researchers and drug development professionals in oncology.
Quantitative Analysis of this compound Activity
This compound has demonstrated efficacy against a range of imatinib-resistant BCR-ABL mutations, but its activity is notably compromised by the T315I and V299L mutations.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of an inhibitor. A higher IC50 value indicates lower potency. The following table summarizes the in vitro IC50 values of this compound against wild-type BCR-ABL and the T315I and V299L mutants, as determined in cell-based assays.
| BCR-ABL Genotype | This compound IC50 (nM) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | 20 | 1.0 | Redaelli et al. |
| T315I | >1000 | >50 | Redaelli et al. |
| V299L | 600 | 30 | Redaelli et al. |
Data presented in the table is a synthesis of values reported in the cited literature. Absolute IC50 values can vary between studies based on the specific experimental conditions.
The data unequivocally demonstrates a significant increase in the IC50 of this compound in the presence of the T315I and V299L mutations, signifying a substantial loss of inhibitory activity. The T315I "gatekeeper" mutation, in particular, confers a high level of resistance to this compound, as well as to other second-generation tyrosine kinase inhibitors.[2][3] The V299L mutation also results in a marked decrease in sensitivity to this compound.[1]
Mechanism of Resistance
The resistance conferred by the T315I and V299L mutations is primarily due to steric hindrance within the ATP-binding pocket of the ABL kinase domain.[4]
-
T315I Mutation: The substitution of a threonine (T) with a bulkier isoleucine (I) at position 315 introduces a steric clash that physically prevents this compound from binding effectively to the kinase domain.[4] This "gatekeeper" residue is crucial for the binding of many ATP-competitive inhibitors.
-
V299L Mutation: Similarly, the replacement of valine (V) with leucine (L) at position 299 alters the conformation of the binding site, leading to a steric clash with the inhibitor and reducing its binding affinity.[4]
The following diagram illustrates the principle of steric hindrance caused by the T315I mutation.
Caption: Steric hindrance from the T315I mutation prevents this compound binding.
BCR-ABL Signaling and Inhibition by this compound
In CML, the constitutively active BCR-ABL tyrosine kinase drives oncogenesis through the activation of several downstream signaling pathways that promote cell proliferation and survival.[5] this compound, in sensitive cells, effectively inhibits BCR-ABL and, consequently, these downstream pathways. The diagram below outlines the major signaling cascades affected.
Caption: BCR-ABL signaling pathways inhibited by this compound.
Experimental Protocols
The determination of IC50 values is a fundamental experimental procedure in drug discovery and development. The following is a generalized protocol based on methodologies cited in the literature for assessing the activity of this compound against BCR-ABL mutants, typically employing the Ba/F3 murine pro-B cell line.
Cell Line and Culture
-
Cell Line: Ba/F3 cells are a murine interleukin-3 (IL-3) dependent pro-B cell line. These cells are commonly used for studying BCR-ABL kinase activity as they can be engineered to express various forms of the BCR-ABL fusion protein, and their survival and proliferation become dependent on BCR-ABL activity in the absence of IL-3.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and, for parental Ba/F3 cells, 10 ng/mL of murine IL-3. For Ba/F3 cells expressing BCR-ABL, IL-3 is withdrawn from the medium to ensure their proliferation is dependent on BCR-ABL kinase activity.
In Vitro Proliferation Assay (e.g., MTT or Tritiated Thymidine Incorporation)
The following diagram outlines a typical workflow for an in vitro proliferation assay to determine the IC50 of this compound.
Caption: Workflow for determining this compound IC50 in Ba/F3 cells.
Detailed Methodological Steps
-
Cell Preparation: Ba/F3 cells expressing either wild-type, T315I, or V299L mutant BCR-ABL are harvested during their logarithmic growth phase.
-
Cell Seeding: Cells are washed to remove any residual growth factors and resuspended in fresh, IL-3 free medium. A specific number of cells (e.g., 5,000-10,000 cells/well) are seeded into 96-well microplates.
-
Drug Application: A stock solution of this compound is serially diluted to create a range of concentrations. These dilutions are then added to the appropriate wells. Control wells with no drug and wells with solvent only are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. After an incubation period, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Tritiated Thymidine Incorporation Assay: [3H]-thymidine is added to the wells for the final few hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine into their DNA. The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The absorbance (for MTT) or counts per minute (for thymidine incorporation) is measured for each well. The results are typically normalized to the control wells (no drug) to determine the percentage of inhibition for each this compound concentration. A dose-response curve is then plotted, and the IC50 value is calculated using non-linear regression analysis.
Conclusion
The T315I and V299L mutations present significant challenges to the clinical efficacy of this compound in the treatment of CML. The underlying mechanism of resistance is well-understood to be steric hindrance, which prevents the drug from binding to its target, the BCR-ABL kinase. The quantitative data from in vitro cell-based assays consistently demonstrate a dramatic increase in the IC50 values for this compound in the presence of these mutations. For drug development professionals, these findings underscore the importance of designing next-generation inhibitors that can overcome these resistance mechanisms, for instance, by utilizing alternative binding modes or targeting different sites on the kinase. For researchers, the continued investigation into the nuances of these resistance mechanisms and the exploration of combination therapies are crucial avenues for improving patient outcomes.
References
- 1. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Spectroscopic Analysis of the Kinase Inhibitor this compound and an Isomer of this compound Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimization of a Cell-Based Proliferation Assay for Bosutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib is a potent, orally bioavailable, dual inhibitor of the Src and Abl tyrosine kinases.[1] It targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML), by binding to the ATP-binding site of the Bcr-Abl kinase.[2] This inhibition blocks downstream signaling pathways that lead to malignant cell proliferation and survival.[2][3] Additionally, this compound inhibits Src family kinases (SFKs), which are involved in various signaling pathways related to cell growth, survival, and differentiation.[2] The dual inhibition of both Src and Abl kinases makes this compound an effective therapeutic agent against certain cancers.[1][3]
Accurate and reproducible measurement of the anti-proliferative activity of compounds like this compound is crucial in drug discovery and development. Cell-based proliferation assays are fundamental tools for determining the potency of a drug, typically expressed as the half-maximal inhibitory concentration (IC50). Optimization of these assays is critical to ensure the generation of reliable and consistent data. Key parameters that require optimization include cell seeding density, serum concentration, and the duration of drug incubation. This application note provides detailed protocols for the systematic optimization of a cell-based proliferation assay for this compound, using either a colorimetric (MTT) or luminescent (CellTiter-Glo®) endpoint.
Assay Principle
This application note describes two common methods for assessing cell proliferation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[4] The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[4] This assay is known for its high sensitivity and broad linear range.[5]
Materials and Reagents
-
Cell Line: A cancer cell line sensitive to this compound (e.g., K-562 for CML).
-
This compound: (CAS 380843-75-4)
-
Cell Culture Medium: (e.g., RPMI-1640, DMEM) appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS): Sterile.
-
96-well, flat-bottom, tissue culture-treated plates: Clear plates for MTT assay, opaque white plates for CellTiter-Glo®.
-
MTT Reagent: (5 mg/mL in PBS)
-
Solubilization Solution for MTT: (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or 10% SDS in 0.01 M HCl)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Multichannel pipette
-
Plate reader: Capable of measuring absorbance at 570 nm (for MTT) or luminescence (for CellTiter-Glo®).
-
CO2 incubator: 37°C, 5% CO2.
Experimental Protocols
Cell Culture
-
Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO2.
-
Maintain cells in the exponential growth phase.[6]
-
Ensure cell viability is above 95% before starting any experiment.
Optimization of Cell Seeding Density
Objective: To determine the optimal number of cells per well that gives a robust signal-to-background ratio and remains in the exponential growth phase throughout the assay duration.
Protocol:
-
Harvest and count the cells.
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells/well for a 96-well plate).
-
Seed 100 µL of each cell dilution in triplicate into the appropriate 96-well plate. Include wells with medium only as a background control.
-
Incubate the plates for the intended assay duration (e.g., 24, 48, and 72 hours).
-
At each time point, perform the chosen proliferation assay (MTT or CellTiter-Glo®) according to the protocols in section 4.5.
-
Record the absorbance or luminescence values.
-
Plot the signal (absorbance or luminescence) versus the number of cells seeded for each time point.
-
Select the cell density that falls within the linear range of the growth curve and provides a strong signal-to-background ratio for the desired assay duration.
Data Presentation:
| Seeding Density (cells/well) | 24h Signal | 48h Signal | 72h Signal |
| 1,000 | |||
| 2,500 | |||
| 5,000 | |||
| 10,000 | |||
| 20,000 | |||
| Medium Only |
Optimization of Serum Concentration
Objective: To determine the optimal FBS concentration that supports cell health and proliferation without interfering with the drug's activity.
Protocol:
-
Seed the optimized number of cells (determined in section 4.2) in 96-well plates.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing varying concentrations of FBS (e.g., 0.5%, 1%, 2.5%, 5%, and 10%).
-
Incubate for the intended assay duration (e.g., 48 hours).
-
Perform the chosen proliferation assay.
-
Record the absorbance or luminescence values.
-
Plot the signal versus the serum concentration.
-
Select the lowest serum concentration that maintains good cell viability and proliferation to minimize potential interference with this compound.
Data Presentation:
| Serum Concentration (%) | Signal |
| 0.5 | |
| 1 | |
| 2.5 | |
| 5 | |
| 10 |
Optimization of this compound Incubation Time
Objective: To determine the optimal duration of drug exposure to achieve a complete dose-response curve and a reliable IC50 value.
Protocol:
-
Seed the optimized number of cells in the optimized serum concentration medium in 96-well plates.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in the optimized medium.
-
Treat the cells with the this compound serial dilutions. Include a vehicle control (DMSO).
-
Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).[7]
-
At each time point, perform the chosen proliferation assay.
-
Record the absorbance or luminescence values.
-
Calculate the percent inhibition for each concentration at each time point.
-
Plot the dose-response curves for each incubation time.
-
Select the incubation time that provides a full sigmoidal dose-response curve with a clear plateau at high drug concentrations.
Data Presentation:
| This compound Conc. (µM) | 24h % Inhibition | 48h % Inhibition | 72h % Inhibition |
| 10 | |||
| 1 | |||
| 0.1 | |||
| 0.01 | |||
| 0.001 | |||
| 0 (Vehicle) | 0 | 0 | 0 |
Standard Proliferation Assay Protocol with Optimized Parameters
MTT Assay:
-
Seed cells at the optimized density in 100 µL of optimized medium in a 96-well clear plate.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (100 µL per well) and incubate for the optimized duration.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes.[8]
-
Read the absorbance at 570 nm.[8]
CellTiter-Glo® Assay:
-
Seed cells at the optimized density in 100 µL of optimized medium in a 96-well opaque white plate.[9]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (100 µL per well) and incubate for the optimized duration.
-
Equilibrate the plate to room temperature for 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[9]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Record the luminescence.[9]
Data Analysis
-
Subtract the average background reading (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Signal of treated cells / Signal of vehicle-treated cells) x 100
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.
Signaling Pathway Overview
This compound exerts its anti-proliferative effects by inhibiting the BCR-ABL and Src tyrosine kinases, thereby blocking their downstream signaling cascades.
Caption: this compound inhibits the BCR-ABL signaling pathway.
Caption: this compound inhibits the Src signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for optimizing and performing the this compound cell-based proliferation assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. youtube.com [youtube.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. promega.com [promega.com]
Application Notes and Protocols: Bosutinib Treatment in K562 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the effects of Bosutinib on the K562 human chronic myelogenous leukemia (CML) cell line, including its mechanism of action and key quantitative data. Detailed protocols for essential in vitro experiments are also provided.
Application Notes
The K562 cell line, derived from a CML patient in blast crisis, is Philadelphia chromosome-positive (Ph+). This genetic translocation results in the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase, a key driver of CML pathogenesis.[1]
This compound (SKI-606) is a second-generation, orally active, dual inhibitor of Src and Abl tyrosine kinases.[2][3] Its primary mechanism of action in K562 cells is the potent inhibition of the ATP-binding site of the BCR-ABL kinase.[4] This action blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, that are crucial for cell proliferation and survival.[3] Consequently, this compound effectively suppresses proliferation, induces cell cycle arrest, and promotes apoptosis in K562 cells.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on K562 cells as reported in various studies.
Table 1: Cytotoxicity of this compound in K562 Cells
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Optimal Dose | 250 nM | 48-hour incubation | [1][6] |
| IC50 | ~6.08 µM | 48-hour incubation |[7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density and assay method.
Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells
| Cell Cycle Phase | Control (%) | This compound (250 nM, 48h) (%) | Source(s) |
|---|---|---|---|
| Sub-G1 (Apoptotic) | Not specified | Significant increase | [1][5] |
| G0/G1 | ~20.61 | ~35.31 | [7] |
| S | Not specified | Decrease | [8] |
| G2/M | Not specified | Decrease |[5][6] |
Note: this compound treatment leads to an accumulation of cells in the Sub-G1 phase, indicative of apoptosis, and a corresponding arrest in the G0/G1 phase.[5][7]
Table 3: Induction of Apoptosis by this compound in K562 Cells
| Treatment Group | Apoptotic Cells (%) | Conditions | Source(s) |
|---|---|---|---|
| This compound (IC50 dose) | 34.1% (early apoptosis) | 48-hour incubation | [1] |
| This compound (6.25 µM) | 49.50 ± 1.25% | 48-hour incubation | [7] |
| Untreated Control | 5.55 ± 0.93% | 48-hour incubation |[7] |
Visualized Signaling Pathway and Workflows
Experimental Protocols
This protocol describes the standard procedure for culturing K562 suspension cells.
Materials:
-
K562 cell line (e.g., ATCC® CCL-243™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Serological pipettes, sterile
-
Conical tubes (15 mL and 50 mL), sterile
-
Cell culture flasks (T-25, T-75)
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet (Class II)
-
Centrifuge
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells: Quickly thaw a vial of frozen K562 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete medium in a T-25 flask.
-
Cell Maintenance (Subculturing):
-
K562 cells grow in suspension. Monitor cell density every 2-3 days.
-
When the cell concentration approaches 8 x 10⁵ cells/mL, split the culture.
-
Transfer the cell suspension to a conical tube and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium to a concentration of 2-3 x 10⁵ cells/mL.
-
-
Cell Counting: Mix a small aliquot of cell suspension with Trypan Blue (e.g., 1:1 ratio). Load onto a hemocytometer and count viable (unstained) cells to determine cell concentration and viability.
This colorimetric assay measures cell metabolic activity as an indicator of viability.[9][10]
Materials:
-
K562 cell suspension
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed K562 cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[11] Include wells for "medium only" and "untreated cells" controls.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted drug solutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) in a humidified incubator.[5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "medium only" blank. Calculate cell viability as a percentage relative to the untreated control wells.
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle phase distribution.
Materials:
-
Treated and untreated K562 cells
-
PBS, ice-cold
-
70-75% Ethanol, ice-cold
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat K562 cells with this compound (e.g., 250 nM) and controls for 48 hours.[1][12]
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the pellet and fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use software to model the DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[13]
Materials:
-
Treated and untreated K562 cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
PBS, ice-cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat K562 cells with this compound and controls for the desired duration (e.g., 48 hours).
-
Harvesting: Harvest 1-5 x 10⁵ cells per sample by centrifugation (300 x g for 5 minutes). Collect both adherent and suspension cells if applicable.
-
Washing: Wash cells once with ice-cold PBS.
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]
-
Staining:
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Protective effect of this compound with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of this compound with caspase inhibitors on human K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Apoptosis induction in K562 human myelogenous leukaemia cells is connected to the modulation of Wnt/β‐catenin signalling by BHX, a novel pyrazoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
Application Notes and Protocols for Utilizing Bosutinib in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to recapitulate the complex microenvironment of solid tumors more accurately than traditional two-dimensional (2D) cell monolayers. This advanced in vitro system presents a more physiologically relevant platform for evaluating the efficacy of anti-cancer therapeutics. Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases, has demonstrated significant anti-neoplastic activity in various cancers.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D spheroid culture models, enabling researchers to assess its therapeutic potential in a more translational preclinical setting.
This compound's mechanism of action involves the inhibition of Src and Abl kinases, which are crucial mediators of signaling pathways that regulate cell growth, proliferation, survival, and migration.[1][2] The aberrant activation of these pathways is a hallmark of many malignancies. By moving from 2D to 3D culture systems, researchers can better model the complex interplay between cancer cells and their microenvironment, which can influence drug sensitivity and resistance. Studies have shown that the IC50 values of kinase inhibitors can be significantly higher in 3D models compared to 2D cultures, highlighting the importance of using these more complex systems for drug evaluation.
Data Presentation: Efficacy of this compound
The following tables summarize the inhibitory concentrations of this compound in 2D cell cultures and provide a comparative context for the expected efficacy in 3D spheroid models based on data from other Src inhibitors.
Table 1: IC50 Values of this compound in 2D Cancer Cell Line Cultures
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IMR-32 | Neuroblastoma | 150 | [1] |
| NGP | Neuroblastoma | 250 | [1] |
| NB-19 | Neuroblastoma | 300 | [1] |
| CHLA-255 | Neuroblastoma | 400 | [1] |
| SH-SY5Y | Neuroblastoma | 500 | [1] |
| SK-N-AS | Neuroblastoma | 800 | [1] |
| K562 | Chronic Myeloid Leukemia | ~250 | [2] |
| HCT116 | Colon Cancer | 8600 | [3] |
Table 2: Comparative IC50 Values of Src Inhibitor (Dasatinib) in 2D vs. 3D Spheroid Cultures
| Cell Line | Cancer Type | Fold Increase in IC50 (3D vs. 2D) | Reference |
| DU145 | Prostate Cancer | ~20-fold | [4] |
| U87 | Glioblastoma | ~2-fold | [4] |
| U87 & U251 | Glioblastoma | up to ~50-fold | [5] |
Note: The data for Dasatinib is presented to illustrate the potential for increased drug resistance in 3D models. Actual fold increases for this compound may vary depending on the cell line and spheroid culture conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways affected by this compound and the general experimental workflow for its application in 3D spheroid models.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Method:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000 - 5,000 cells/100 µL, optimization may be required for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a brightfield microscope. Compact spheroids should form within 2-4 days.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipette
Method:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 50 µM, but this should be optimized based on the cell line's sensitivity. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 50 µL of the existing medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time may need to be optimized.
-
Proceed to downstream analysis such as viability assays, imaging, or molecular analysis.
Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)
Materials:
-
This compound-treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plate compatible with a luminometer
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Method:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Carefully transfer the entire content of each well (spheroid and medium) from the ULA plate to a corresponding well in an opaque-walled 96-well plate.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Western Blot Analysis of this compound-Treated Spheroids
Materials:
-
This compound-treated spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Probe sonicator or mechanical homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-Abl (Tyr245), anti-Abl, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Method:
-
Collect spheroids from each treatment condition by centrifugation at 200 x g for 5 minutes.
-
Wash the spheroids twice with cold PBS.
-
Lyse the spheroids in an appropriate volume of ice-cold RIPA buffer. For spheroids, a larger volume of lysis buffer compared to 2D cultures may be necessary for efficient lysis.
-
Disrupt the spheroids using a probe sonicator on ice or by mechanical homogenization.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Conclusion
The use of 3D spheroid culture models provides a more clinically relevant platform for the preclinical evaluation of anti-cancer drugs like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in a 3D context. By employing these advanced in vitro models, researchers can generate more predictive data to inform further drug development and clinical trial design. The provided data and visualizations serve as a valuable resource for understanding the impact of this compound on key oncogenic signaling pathways within a tumor-like microenvironment.
References
- 1. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antitumoral Activity in a 3D Cell Model of a Src Inhibitor Prodrug for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bosutinib in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing bosutinib in a xenograft mouse model to evaluate its anti-cancer efficacy.
Introduction
This compound (marketed as Bosulif) is a potent, orally available dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[3] Preclinical studies have demonstrated that this compound can induce regression of CML tumor xenografts and shows activity against various other cancer types, including colon cancer, in xenograft models.[1][4] This document outlines a detailed protocol for establishing a xenograft mouse model and administering this compound to assess its therapeutic potential.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Bcr-Abl fusion protein, the hallmark of CML, and also targets Src family kinases (including Src, Lyn, and Hck).[1] By inhibiting these kinases, this compound disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and motility.[2]
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select appropriate human cancer cell lines for the study. For example, in studies of colon cancer, cell lines such as HT29, Colo205, HCT116, or DLD1 have been used.[4] For CML models, K562 or KU812 cell lines are suitable choices.[1]
-
Cell Culture: Culture the selected cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Animal Model
-
Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of the human tumor xenograft.
-
Age and Sex: Typically, 4-6 week old female mice are used.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the start of the experiment.
-
Housing: House the animals in sterile conditions, with ad libitum access to food and water.
Tumor Implantation (Subcutaneous Xenograft)
-
Cell Preparation: Harvest the cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common injection volume is 100-200 µL.
-
Cell Concentration: The number of cells to be injected will vary depending on the cell line's tumorigenicity. A typical range is 1 x 10^6 to 10 x 10^6 cells per mouse.
-
Injection: Inject the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.
This compound Administration
-
Preparation of this compound Solution:
-
The vehicle for oral administration of this compound (also known as SKI-606) in preclinical studies is often an aqueous solution. While the exact composition can vary, a common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water.
-
Prepare the this compound suspension fresh daily. Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dosage.
-
-
Dosage and Administration Route:
-
Administer this compound orally via gavage.
-
Dosages in published preclinical studies have ranged from 75 mg/kg to 100 mg/kg, administered either once or twice daily.[5]
-
-
Treatment Schedule:
-
Begin treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control daily for a specified period (e.g., 21 days).[5]
-
Monitoring and Endpoints
-
Tumor Volume: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when tumors in the control group reach a specific size, or after a fixed duration of treatment. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Presentation
| Parameter | Description |
| Animal Model | Athymic Nude Mice (nu/nu), female, 4-6 weeks old |
| Cell Line | e.g., HT29 (human colorectal carcinoma) |
| Number of Cells | 5 x 10^6 cells in 100 µL PBS |
| Implantation Site | Subcutaneous, right flank |
| Treatment Start | When average tumor volume reaches 150 mm³ |
| Groups | 1. Vehicle Control (e.g., 0.5% Methylcellulose, oral gavage, daily) 2. This compound (e.g., 100 mg/kg in vehicle, oral gavage, daily) |
| Treatment Duration | 21 days |
| Primary Endpoint | Tumor Volume |
| Secondary Endpoints | Body Weight, Tumor Weight at Necropsy |
Visualizations
Caption: Experimental workflow for a this compound xenograft mouse model study.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. This compound: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. SKI-606, a Src/Abl inhibitor with in vivo activity in colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9 Screening to Identify Bosutinib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a genome-wide CRISPR/Cas9 knockout screen to identify genes that, when lost, confer resistance to the tyrosine kinase inhibitor (TKI) Bosutinib. This compound is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, and is used in the treatment of chronic myeloid leukemia (CML).[1] Understanding the genetic basis of resistance is crucial for developing more effective therapeutic strategies and combination therapies.
Introduction to CRISPR/Cas9 Screens for Drug Resistance
CRISPR/Cas9 technology has revolutionized functional genomic screening by enabling precise and efficient gene editing on a genome-wide scale.[2][3][4][5] Pooled CRISPR screens are a powerful tool to identify genes involved in a specific phenotype, such as drug resistance.[2][6] In a typical experiment, a population of cells is transduced with a pooled library of single-guide RNAs (sgRNAs) targeting thousands of genes.[2][6] When these cells are treated with a drug, cells that acquire a resistance-conferring mutation will survive and proliferate, leading to an enrichment of the corresponding sgRNAs.[7][8] Deep sequencing can then be used to identify the sgRNAs that are overrepresented in the resistant population, thereby pinpointing the genes whose knockout confers resistance.[3]
This compound: Mechanism of Action and Resistance
This compound is a dual inhibitor of the Src and Abl tyrosine kinases. It is effective against many imatinib-resistant forms of BCR-ABL, but not the T315I and V299L mutations.[9] Resistance to TKIs like this compound can be broadly categorized as BCR-ABL-dependent or -independent.[10] BCR-ABL-dependent resistance often involves mutations in the kinase domain that prevent drug binding.[10] BCR-ABL-independent resistance can arise from the activation of alternative survival pathways that bypass the need for BCR-ABL signaling.[10] A CRISPR/Cas9 screen is an ideal approach to uncover these alternative, non-mutational resistance mechanisms.
Experimental Design and Workflow
A typical workflow for a CRISPR/Cas9 screen to identify this compound resistance genes involves several key steps:
-
Cell Line Selection and Engineering: Choose a cancer cell line that is sensitive to this compound. This cell line is then engineered to stably express the Cas9 nuclease.[6][11]
-
sgRNA Library Transduction: The Cas9-expressing cells are transduced with a pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.[6]
-
This compound Selection: The transduced cell population is then treated with a concentration of this compound that is sufficient to kill the majority of the cells (e.g., IC80-IC90).
-
Genomic DNA Extraction and Sequencing: Genomic DNA is isolated from the surviving, resistant cell population and from a control population that was not treated with the drug. The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.[3]
-
Data Analysis and Hit Identification: The sequencing data is analyzed to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.[12] Genes targeted by these enriched sgRNAs are considered potential resistance genes.
-
Hit Validation: The top candidate genes are then validated through individual gene knockouts and subsequent cell viability assays in the presence of this compound.[13][14]
Data Presentation
The results of a CRISPR screen are typically presented in a ranked list of genes. The following table is an illustrative example of how quantitative data from a hypothetical screen could be summarized.
| Gene Symbol | Average Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) | Number of Enriched sgRNAs |
| GENE_A | 5.8 | 1.2e-8 | 2.5e-7 | 4/4 |
| GENE_B | 5.2 | 3.5e-7 | 4.1e-6 | 3/4 |
| GENE_C | 4.9 | 8.1e-7 | 7.5e-6 | 4/4 |
| GENE_D | 4.5 | 1.5e-6 | 1.1e-5 | 3/4 |
| GENE_E | 4.1 | 5.2e-6 | 3.2e-5 | 2/4 |
Experimental Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
-
Cell Culture: Culture the chosen this compound-sensitive human cancer cell line (e.g., a CML cell line like K562) in the recommended medium and conditions.
-
Lentiviral Transduction: Transduce the cells with a lentiviral vector carrying the Cas9 gene and a selection marker (e.g., blasticidin).[6]
-
Antibiotic Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., blasticidin) at a predetermined concentration.
-
Expansion and Validation: Expand the antibiotic-resistant cell pool. Validate Cas9 expression and activity using a functional assay, such as transduction with an sgRNA targeting a surface protein followed by flow cytometry, or by Western blot for the Cas9 protein.[11]
Protocol 2: Pooled sgRNA Library Transduction
-
Cell Plating: Plate the Cas9-expressing cells at a density that will result in approximately 30-50% confluency on the day of transduction.
-
Lentiviral Transduction: Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that the majority of cells receive a single sgRNA.[6] Maintain a cell number that ensures a representation of at least 200-500 cells per sgRNA in the library.
-
Antibiotic Selection: 48 hours post-transduction, select the transduced cells with the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Baseline Cell Collection: After selection, harvest a population of cells to serve as the baseline (T0) control for sgRNA representation.
Protocol 3: this compound Selection
-
Cell Plating: Plate the transduced and selected cells at a sufficient density for the drug selection.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., IC80).
-
Maintain Cell Culture: Continue to culture the cells in the presence of this compound, splitting them as necessary and maintaining a minimum number of cells to preserve library complexity.
-
Harvesting Resistant Cells: Once a stable, resistant population of cells emerges, harvest the cells for genomic DNA extraction. Also, harvest cells from a parallel culture that was not treated with this compound to serve as the experimental control.
Protocol 4: Hit Validation
-
Individual sgRNA Transduction: Transduce the Cas9-expressing parental cell line with individual sgRNAs targeting the top candidate genes identified in the screen.
-
Generation of Knockout Cell Lines: Select and expand the transduced cells to generate individual knockout cell lines for each candidate gene.[13]
-
Confirmation of Knockout: Confirm the knockout of the target gene by Western blot, qPCR, or sequencing of the targeted genomic locus.
-
Cell Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo) on the knockout cell lines in the presence of a range of this compound concentrations to determine if the gene knockout confers resistance.
Visualizations
Caption: Workflow of a pooled CRISPR/Cas9 screen for this compound resistance.
Caption: this compound signaling pathway and potential resistance mechanisms.
Caption: Logical relationship of CRISPR screen outcomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. synthego.com [synthego.com]
- 3. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. thno.org [thno.org]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. twistbioscience.com [twistbioscience.com]
- 8. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
Application Notes and Protocols for Bosutinib Target Deconvolution using Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib is a potent dual inhibitor of the SRC and ABL tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][2] While its primary targets are well-established, a comprehensive understanding of its full target profile, including on-target and off-target interactions, is crucial for elucidating its complete mechanism of action, predicting potential side effects, and identifying new therapeutic applications. Chemical proteomics has emerged as a powerful technology for the unbiased, proteome-wide identification of small molecule-protein interactions.[3] This application note provides detailed protocols for the target deconvolution of this compound using two principal chemical proteomics approaches: affinity chromatography with a specific, immobilized this compound analog and a competitive binding assay using a broad-spectrum kinase affinity resin ("kinobeads").
Principle of the Method
The core principle of chemical proteomics for target deconvolution involves using a chemical probe, either a derivatized version of the drug of interest or a broad-spectrum affinity matrix, to capture interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins are then identified and quantified using high-resolution mass spectrometry.
1. Immobilized this compound Analog Approach: A "coupleable" analog of this compound (c-bosutinib), modified with a linker for immobilization, is covalently attached to a solid support (e.g., Sepharose beads).[1][4] These beads are then used to "pull down" interacting proteins from a cell lysate.
2. Kinobeads Approach: A mixture of non-selective kinase inhibitors is immobilized on beads to create a broad-spectrum kinase affinity matrix.[5][6] This matrix is used to capture a large portion of the cellular kinome. The binding of specific kinases to the kinobeads can be competed off by the free drug (this compound) in a dose-dependent manner, allowing for the identification and quantification of its targets.[5]
Data Presentation: Quantitative Analysis of this compound Targets
Chemical proteomics experiments coupled with quantitative mass spectrometry can provide a wealth of data on this compound's target engagement. The following tables summarize the types of quantitative data that can be obtained.
Table 1: On- and Off-Target Kinases of this compound Identified by Chemical Proteomics. This table lists a selection of kinases identified as interactors of this compound, including their cellular function and the method of identification.
| Target Kinase | UniProt ID | Cellular Function | Identification Method | Reference |
| On-Targets | ||||
| ABL1 | P00519 | Tyrosine kinase involved in cell differentiation, division, and adhesion. | c-bosutinib affinity chromatography, Kinobeads | [1][5] |
| SRC | P12931 | Tyrosine kinase regulating cell growth, division, and survival. | c-bosutinib affinity chromatography, Kinobeads | [1][5] |
| LYN | P07948 | Src-family tyrosine kinase involved in B-cell signaling. | c-bosutinib affinity chromatography | [1] |
| HCK | P08631 | Src-family tyrosine kinase in hematopoietic cells. | c-bosutinib affinity chromatography | [1] |
| TEC | P42680 | Tec family tyrosine kinase in hematopoietic cell signaling. | c-bosutinib affinity chromatography | [1] |
| BTK | Q06187 | Tec family tyrosine kinase crucial for B-cell development. | c-bosutinib affinity chromatography | [1] |
| Off-Targets | ||||
| CAMK2G | Q13555 | Serine/threonine kinase implicated in myeloid leukemia cell proliferation. | c-bosutinib affinity chromatography | [7][8] |
| STE20 Kinases (e.g., STK24) | Q9Y2H1 | Serine/threonine kinases linked to apoptosis. | c-bosutinib affinity chromatography | [7][8] |
| DDR1 | Q08345 | Receptor tyrosine kinase. | Kinobeads | [5] |
| NQO2 | P16083 | Quinone reductase. | Kinobeads | [5] |
| MEK1 (MAP2K1) | Q02750 | Dual specificity kinase in the MAPK signaling pathway. | c-bosutinib affinity chromatography | [4] |
| TAOK3 | Q9H2K8 | Serine/threonine-protein kinase. | c-bosutinib affinity chromatography | [4] |
| AMPK (PRKAA1) | Q13131 | Serine/threonine kinase, cellular energy sensor. | c-bosutinib affinity chromatography | [4] |
Table 2: Quantitative Inhibition Data for Selected this compound Targets. This table presents inhibitory constants (IC50) for a range of kinases, demonstrating the potency of this compound against its targets.
| Target Kinase | IC50 (nM) | Reference |
| ABL1 | <10 | [1] |
| SRC | 1.2 | [2] |
| LYN | <10 | [1] |
| HCK | <10 | [1] |
| TEC | <10 | [1] |
| BTK | <10 | [1] |
| CAMK2G | 130 | [9] |
| STK24 | 24 | [9] |
| ABL1 (T315I mutant) | mid-nanomolar (enzymatic) | [7][8] |
Experimental Protocols
Protocol 1: Target Deconvolution using Immobilized c-Bosutinib
This protocol describes the synthesis of a coupleable this compound analog (c-bosutinib), its immobilization on Sepharose beads, and the subsequent affinity purification of interacting proteins from cell lysates.
1.1. Synthesis of Coupleable this compound (c-bosutinib)
A previously described method for generating a coupleable analog of this compound involves modifying the 4-methylpiperazine moiety to introduce a reactive amine handle.[10] This is achieved by replacing the methyl group with a butylamine linker. A detailed synthetic scheme can be found in the supplementary information of Remsing Rix et al., 2009.
1.2. Immobilization of c-Bosutinib to NHS-activated Sepharose Beads
-
Bead Preparation: Swell NHS-activated Sepharose 4 Fast Flow beads in ice-cold 1 mM HCl. Wash the beads with ice-cold 1 mM HCl on a sintered glass filter.
-
Coupling Reaction: Immediately transfer the washed beads to a solution of c-bosutinib in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
Incubation: Incubate the bead-ligand mixture overnight at 4°C with gentle end-over-end rotation.
-
Blocking: Pellet the beads by centrifugation and remove the supernatant. Block any remaining active groups by incubating the beads with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 2 hours at room temperature.
-
Washing: Wash the beads extensively with alternating high pH (e.g., 100 mM Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (e.g., 100 mM sodium acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound ligand.
-
Storage: Resuspend the c-bosutinib beads in a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.
1.3. Affinity Purification from Cell Lysate
-
Cell Lysis: Harvest cells (e.g., K562 or primary CML cells) and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the clarified lysate with unconjugated Sepharose beads for 1 hour at 4°C.
-
Affinity Capture: Incubate the pre-cleared lysate with the c-bosutinib beads (or control beads) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) by boiling for 5-10 minutes. Alternatively, for native protein elution, use a competitive elution with a high concentration of free this compound.
1.4. Sample Preparation for Mass Spectrometry
-
Protein Digestion: The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion with trypsin, or digested directly in-solution.
-
Peptide Cleanup: Desalt the resulting peptides using C18 StageTips or a similar method to remove contaminants that can interfere with mass spectrometry analysis.
1.5. Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis: Identify the proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot, Sequest) against a human protein database. Quantify the relative abundance of proteins pulled down by c-bosutinib beads versus control beads to identify specific interactors.
Protocol 2: Competitive Target Deconvolution using Kinobeads
This protocol describes a competitive binding experiment using a broad-spectrum kinase affinity matrix ("kinobeads") to identify the cellular targets of this compound.
2.1. Preparation of Kinobeads
Kinobeads are typically a mixture of several non-selective kinase inhibitors covalently coupled to Sepharose beads.[5][6] The composition can be tailored to maximize kinome coverage.
2.2. Competitive Pull-down Assay
-
Cell Lysis: Prepare cell lysates as described in Protocol 1.3.
-
Competitive Incubation: Aliquot the cell lysate and incubate each aliquot with increasing concentrations of free this compound (or DMSO as a vehicle control) for 1 hour at 4°C.
-
Kinobeads Capture: Add the kinobeads slurry to each lysate-inhibitor mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing and Elution: Wash the beads and elute the bound proteins as described in Protocol 1.3.
2.3. Sample Preparation and Mass Spectrometry Analysis
-
Quantitative Proteomics: Prepare the eluted protein samples for mass spectrometry using a quantitative proteomics approach such as isobaric tagging (e.g., iTRAQ or TMT) or label-free quantification. This will allow for the accurate measurement of the decrease in protein binding to the kinobeads at different this compound concentrations.
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the relative abundance on the beads as a function of the free this compound concentration. This will generate a dose-response curve from which the IC50 value for the displacement of the kinase from the kinobeads can be determined, providing a measure of its binding affinity to this compound.
Mandatory Visualizations
Caption: Experimental workflows for this compound target deconvolution.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the management of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Global target profile of the kinase inhibitor this compound in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Measuring Bosutinib Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib is a potent dual inhibitor of the SRC and ABL tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][2] Its efficacy is directly linked to its ability to engage with its intended cellular targets. Verifying and quantifying this target engagement is a critical step in drug development, enabling researchers to understand the mechanism of action, optimize dosing, and identify potential resistance mechanisms. This document provides detailed application notes and protocols for three key methodologies to measure this compound target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET® Target Engagement Assay, and Phosphoproteomics analysis.
Key Concepts in Target Engagement
Target engagement refers to the binding of a drug molecule to its intended protein target within a cell. Measuring this interaction provides direct evidence of the drug's activity at the molecular level. This is distinct from downstream functional assays, which measure the biological consequences of target inhibition. Direct measurement of target engagement can provide invaluable insights into a drug's potency and selectivity in a physiologically relevant environment.
I. Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells and tissues.[3] The principle is based on the ligand-induced thermal stabilization of a target protein. When a drug binds to its target, the resulting protein-drug complex is often more resistant to thermal denaturation.
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cells to a range of temperatures, lysing the cells, and then quantifying the amount of soluble target protein remaining. A shift in the melting curve of the target protein in the presence of the drug indicates target engagement.
Detailed Protocol
Materials:
-
Cell line expressing target of interest (e.g., K562 cells for BCR-ABL)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for protein quantification (e.g., Western blotting apparatus, antibodies against target protein and loading control, or ELISA kit)
Procedure:
-
Cell Culture and Treatment:
-
Seed the desired cell line in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO as a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS or lysis buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for a set time (e.g., 3-5 minutes) across a range of temperatures (e.g., 40-70°C).[4] A no-heat control (room temperature) should be included.
-
-
Protein Extraction:
-
Lyse the cells by a suitable method, such as multiple freeze-thaw cycles or sonication.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the soluble target protein in each sample using a quantitative method like Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence values (for ELISA).
-
Normalize the data to the no-heat control for each treatment group.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) between the vehicle- and this compound-treated samples indicates target engagement.
-
II. NanoBRET® Target Engagement Assay
The NanoBRET® Target Engagement (TE) Intracellular Kinase Assay is a proximity-based assay that measures compound binding to a specific kinase in live cells.[5] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow
The workflow involves transfecting cells to express the NanoLuc-kinase fusion protein, adding the NanoBRET tracer and the test compound, and then measuring the BRET signal.
Detailed Protocol for ABL1 and SRC Target Engagement
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
NanoLuc®-ABL1 or NanoLuc®-SRC fusion vector
-
NanoBRET® Tracer K-4[6]
-
This compound
-
White, 96-well or 384-well assay plates
-
Nano-Glo® Live Cell Reagent
-
Luminometer capable of measuring donor and acceptor wavelengths
Procedure:
-
Cell Transfection and Seeding:
-
Prepare a transfection mix with the NanoLuc-kinase fusion vector and transfection reagent in Opti-MEM®.
-
Add the transfection mix to a suspension of HEK293 cells.
-
Immediately seed the transfected cells into white assay plates at an appropriate density.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET® Tracer K-4 solution in Opti-MEM®.
-
Add the tracer to all wells except the "no tracer" controls.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with filters for the NanoLuc® donor (460nm) and the tracer acceptor (618nm).
-
-
Data Analysis:
-
Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET® ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
III. Phosphoproteomics
Phosphoproteomics is a powerful, unbiased approach to study drug-target interactions by globally analyzing changes in protein phosphorylation upon drug treatment.[1][2] For a kinase inhibitor like this compound, target engagement leads to a decrease in the phosphorylation of its direct substrates and downstream signaling proteins.
Experimental Workflow
A typical phosphoproteomics workflow involves cell treatment, protein extraction and digestion, phosphopeptide enrichment, and analysis by mass spectrometry.
Detailed Protocol
Materials:
-
Cell line of interest (e.g., CML cell line)
-
This compound and DMSO
-
Lysis buffer with phosphatase and protease inhibitors
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Materials for phosphopeptide enrichment (e.g., TiO2 or Fe-IMAC beads)
-
LC-MS/MS system
-
Software for data analysis (e.g., MaxQuant, Perseus)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle at the desired concentration and time point.
-
Harvest and lyse the cells in a denaturing buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Digestion:
-
Reduce and alkylate the protein lysates.
-
Digest the proteins into peptides using a protease like trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the peptide mixture for phosphopeptides using techniques such as titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the phosphopeptides and quantify their relative abundance between the this compound-treated and control samples.
-
Perform bioinformatics analysis to identify the proteins and signaling pathways that are significantly affected by this compound treatment. A significant decrease in the phosphorylation of known BCR-ABL or SRC substrates would confirm target engagement.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound target engagement obtained through various methods. It is important to note that IC50 values can vary depending on the specific assay conditions, cell line, and whether the assay is biochemical or cell-based.
| Target | Assay Type | Method | Cell Line/System | IC50 (nM) | Reference |
| BCR-ABL | Biochemical | Kinase Assay | Recombinant Protein | ~1 | [7] |
| Cellular | Proliferation Assay | K562 | 1-20 | [7] | |
| Cellular | Phosphorylation Assay | Ba/F3 | Varies by mutant | [8] | |
| SRC | Biochemical | Kinase Assay | Recombinant Protein | 1.2 | [9] |
| Cellular | Proliferation Assay | Rat Fibroblasts | 100 | [9] | |
| Multiple Kinases | Cellular | Chemical Proteomics | Primary CML Cells | <10 for SFKs | [10] |
Signaling Pathway Overview
This compound exerts its therapeutic effect by inhibiting the kinase activity of BCR-ABL and SRC family kinases, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.
Conclusion
Measuring the target engagement of this compound in cells is essential for a comprehensive understanding of its mechanism of action and for guiding further drug development efforts. The Cellular Thermal Shift Assay, NanoBRET® Target Engagement Assay, and Phosphoproteomics each offer unique advantages for assessing the direct interaction of this compound with its intracellular targets. The choice of method will depend on the specific research question, available resources, and the desired level of throughput and detail. By employing these powerful techniques, researchers can gain crucial insights into the cellular pharmacology of this compound and other kinase inhibitors.
References
- 1. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Src-Dependent Cell Migration Using Bosutinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing bosutinib, a potent Src/Abl kinase inhibitor, to investigate Src-dependent cell migration. The following sections detail the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for key migration assays, and a depiction of the relevant signaling pathways.
Introduction to this compound
This compound (formerly SKI-606) is an orally bioavailable small molecule that functions as a dual inhibitor of Src family kinases (SFKs) and Abl kinase.[1][2] Elevated SFK activity is a common feature in various cancers and is often correlated with aggressive disease and metastasis.[3][4] c-Src, a non-receptor tyrosine kinase, is a central regulator of multiple signaling pathways that control cell proliferation, survival, adhesion, and migration.[3][5] By inhibiting Src kinase activity, this compound provides a powerful tool to dissect the role of Src in these fundamental cellular processes, particularly in the context of cancer cell motility and invasion.[3][6]
Mechanism of Action
This compound is an ATP-competitive inhibitor, binding to the kinase domain of Src and preventing the transfer of a phosphate group to its downstream substrates.[7] This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell migration, including Focal Adhesion Kinase (FAK), proline-rich tyrosine kinase 2 (Pyk2), and the Crk-associated substrate (p130Cas).[3][4] The dephosphorylation of these substrates disrupts the dynamic regulation of focal adhesions and the actin cytoskeleton, ultimately leading to decreased cell motility and invasion.[3][5]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting Src kinase activity and Src-dependent cell migration in various cancer cell lines.
Table 1: IC50 Values of this compound for Src Kinase Inhibition and Cell Migration
| Parameter | Cell Line | IC50 Value | Reference |
| c-Src Kinase Activity | Breast Cancer Cells | ~250 nM | [3][4] |
| Cell Motility/Migration | Breast Cancer Cell Lines | 100 - 300 nM | [3][5] |
| c-Src Autophosphorylation (Tyr419) | MDA-MB-468 Breast Cancer Cells | ~300 nM | [6] |
| Cell Invasion | Breast Cancer Cell Lines | ~250 nM | [3][4] |
| ACK1 Kinase Activity | - | 2.7 nM | [8] |
| Src-dependent Cell Proliferation | Rat Fibroblasts | 100 nM | [9] |
Table 2: Effective Concentrations of this compound for Cellular Effects
| Cellular Effect | Cell Line | Concentration | Duration | Reference |
| Inhibition of Cell Spreading | Various Breast Cancer Lines | 0.25 - 1 µM | 48 hours | [3][5] |
| Inhibition of Cell Migration Speed | Breast Cancer Cells | 1 µM | Not Specified | [3][5] |
| Inhibition of FAK, Pyk2, p130Cas Phosphorylation | MDA-MB-468 Breast Cancer Cells | 0.1 - 1 µM | 3 - 48 hours | [3][6] |
| Induction of Cell Aggregation | MDA-MB-231, MDA-MB-468 | 1 µM | 96 hours | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in Src-dependent cell migration and the points of intervention by this compound.
Caption: Src signaling pathway in cell migration and its inhibition by this compound.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study directional cell migration in a two-dimensional context.
Materials:
-
Cells of interest (e.g., MDA-MB-231 breast cancer cells)
-
12-well or 24-well tissue culture plates
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours to minimize cell proliferation.
-
Creating the Wound: Gently create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM). Include a DMSO vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging (Time Points): Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Caption: Workflow for a wound healing (scratch) assay.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
24-well tissue culture plates
-
Cells of interest
-
Serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
This compound stock solution
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Chemoattractant: Add 600 µL of chemoattractant medium to the lower chamber of the 24-well plate.
-
Treatment: In the cell suspension, add the desired concentrations of this compound or DMSO vehicle control.
-
Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period appropriate for the cell type (typically 6-24 hours) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Staining: Stain the migrated cells by immersing the insert in a crystal violet solution for 10-15 minutes.
-
Washing: Gently wash the insert in water to remove excess stain.
-
Imaging and Quantification: Allow the insert to dry. Image the stained cells using a microscope. To quantify, either count the number of cells in several random fields of view or elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm.
Caption: Workflow for a Transwell migration assay.
Immunofluorescence Staining for Cytoskeletal Changes
This protocol allows for the visualization of changes in the actin cytoskeleton and focal adhesions following this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-vinculin)
-
Fluorescently-labeled secondary antibodies
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of this compound or DMSO for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells with PBS. Incubate with fluorescently-labeled secondary antibodies and fluorescently-labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Conclusion
This compound is a valuable pharmacological tool for elucidating the intricate role of Src kinase in cell migration. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding Src-dependent migratory processes and for professionals in drug development to assess the anti-migratory potential of novel therapeutic agents. Careful execution of these assays, with appropriate controls, will yield robust and reproducible data.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. SKI-606 (this compound), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-Src-Mediated Epithelial Cell Migration and Invasion Regulated by PDZ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SKI-606 (this compound), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bosutinib Synergy Screening with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib is a potent dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][2] To enhance its therapeutic efficacy and overcome potential resistance mechanisms, there is growing interest in exploring synergistic combinations of this compound with other kinase inhibitors. This document provides detailed application notes and protocols for conducting in vitro synergy screening of this compound with other targeted therapies. The methodologies described herein are based on established practices for assessing drug combinations, with a focus on the Chou-Talalay method for quantifying synergy.[3][4]
Rationale for this compound Combination Therapy
The primary molecular target of this compound is the BCR-ABL fusion protein, the hallmark of CML.[5] However, this compound also inhibits Src family kinases, which are implicated in various cellular processes such as proliferation, survival, and migration.[6] Dysregulation of these pathways is common in many cancers. By combining this compound with inhibitors of other key signaling pathways, it is possible to achieve synergistic anti-cancer effects. This can manifest as enhanced tumor cell killing, reduced drug concentrations to achieve a therapeutic effect, and the potential to circumvent drug resistance.[3]
Quantitative Data Summary of this compound Synergistic Combinations
The following tables summarize published data on the synergistic effects of this compound in combination with other kinase inhibitors in various cancer cell lines. The Combination Index (CI), as defined by the Chou-Talalay method, is used to quantify the interaction between drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][7]
Table 1: Synergistic Combinations of this compound with Other Kinase Inhibitors in CML Cell Lines
| Combination Drug | Cell Line | Combination Index (CI) | Reference |
| Imatinib | K562 | 0.01 - 0.53 | [7] |
| Imatinib | KCl22 | Moderate to Strong Synergy | [7] |
| Imatinib | KU812 | Moderate to Strong Synergy | [7] |
| Imatinib | Lama84 | Moderate to Strong Synergy | [7] |
| Imatinib | Ba/F3 BCR-ABL Y253F | 0.77 - 0.87 | [7] |
| Dasatinib | K562, K562R, KU812, KCL22T315I | Synergistic | [8] |
| Chk1 Inhibitor (PF-00477736) | BAF3/T315I, Adult/T315I | Synergistic (Increased Apoptosis) | [9][10] |
Table 2: Synergistic Combinations of this compound in Non-CML Cancer Cell Lines
| Combination Drug | Cancer Type | Cell Line Panel | Combination Index (CI) | Reference |
| Trametinib (MEK Inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | 22 NSCLC cell lines | CI < 0.8 | [11] |
Signaling Pathways and Mechanisms of Synergy
This compound's synergistic interactions often stem from the simultaneous inhibition of multiple critical signaling pathways. As a dual Src/Abl inhibitor, this compound impacts downstream pathways including the MAPK/ERK and PI3K/AKT/mTOR pathways.[12]
When combined with a MEK inhibitor like trametinib, the co-inhibition of both the Src and MEK pathways leads to a more profound blockade of the MAPK signaling cascade, resulting in synergistic anti-tumor effects in NSCLC.[11]
In the context of CML, the combination of this compound with the Chk1 inhibitor PF-00477736 has been shown to induce a significant increase in apoptosis. This synergy is associated with the blockade of PF-00477736-induced ERK1/2 activation and upregulation of the pro-apoptotic protein BimEL.[10]
Figure 1: Simplified signaling pathway of this compound synergy.
Experimental Protocols
Cell Culture
-
Select appropriate cancer cell lines for the study. For CML, K562 is a common choice.[7] For other cancers, a panel of relevant cell lines should be used.[11]
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting any experiment.
Cell Viability Assay for Synergy Screening
This protocol is based on the use of a tetrazolium-based assay (e.g., MTT, MTS) or a luminescent assay (e.g., CellTiter-Glo®).[13][14]
Materials:
-
96-well or 384-well cell culture plates
-
This compound and the other kinase inhibitor(s) of interest
-
Cell culture medium
-
MTT, MTS, or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the other kinase inhibitor in a suitable solvent (e.g., DMSO). Create a dose-response matrix by serially diluting the drugs.
-
Drug Treatment: Treat the cells with a range of concentrations of each drug individually and in combination at fixed ratios. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
Viability Measurement:
-
For MTT/MTS assay: Add the reagent to each well and incubate for 1-4 hours. If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength.[13][14]
-
For CellTiter-Glo® assay: Add the reagent to each well, shake for 2 minutes, and incubate for 10 minutes. Read the luminescence.[15]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[14]
Figure 2: Experimental workflow for synergy screening.
Western Blot Analysis for Pathway Modulation
Western blotting can be used to confirm that the synergistic drug combination is affecting the intended signaling pathways.[16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Src, total Src, phospho-ERK, total ERK, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, the other kinase inhibitor, and the combination at synergistic concentrations for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) or for the total protein counterpart to a phospho-specific antibody.[16]
Data Interpretation and Conclusion
The quantitative data from the cell viability assays, expressed as CI values, will determine whether the combination is synergistic, additive, or antagonistic. Western blot analysis will provide mechanistic insight into the observed synergy by demonstrating the on-target effects of the drug combination on key signaling proteins. A comprehensive analysis of both sets of data will enable researchers to identify promising synergistic combinations of this compound with other kinase inhibitors for further preclinical and clinical development.
Figure 3: Logical flow of data analysis and interpretation.
References
- 1. This compound in chronic myeloid leukemia: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Src family kinase inhibitor this compound enhances retinoic acid-induced differentiation of HL-60 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A kinase profile-adapted drug combination elicits synergistic cooperative effects on leukemic cells carrying BCR-ABL1T315I in Ph+ CML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synergy of this compound and Chk-1 Inhibitor (PF) in Chemotherapy" by Akhil Kolluri [scholarscompass.vcu.edu]
- 10. Synergism between this compound (SKI-606) and the Chk1 inhibitor (PF-00477736) in highly imatinib-resistant BCR/ABL+ leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for shRNA-Mediated Validation of Bosutinib Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bosutinib is a potent, orally available dual inhibitor of the Src and Abl tyrosine kinases.[1] It is approved for the treatment of chronic myeloid leukemia (CML) and is under investigation for other malignancies.[1][2] this compound's mechanism of action involves the inhibition of the Bcr-Abl fusion protein, the hallmark of CML, as well as members of the Src family kinases (SFKs) such as Src, Lyn, and Hck.[3][4] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4]
Target validation is a critical step in drug development to confirm that the therapeutic effects of a compound are mediated through its intended molecular targets. Short hairpin RNA (shRNA) is a powerful tool for target validation, enabling the specific knockdown of target gene expression and allowing for a comparison of the resulting phenotype with the effects of the drug.[5][6] These application notes provide a comprehensive guide to using shRNA-mediated gene silencing to validate the targets of this compound.
This compound's Key Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary targets, BCR-ABL and Src family kinases, are upstream regulators of several critical downstream pathways.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Both BCR-ABL and Src can activate PI3K, leading to the activation of AKT and subsequent mTOR signaling. This compound's inhibition of these upstream kinases leads to the downregulation of this pathway.[7]
-
MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. It is also activated by both BCR-ABL and Src. Inhibition of the upstream kinases by this compound results in the suppression of the MAPK/ERK pathway.[7]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in the regulation of immune responses, cell growth, and differentiation. Src family kinases can phosphorylate and activate STAT proteins. By inhibiting Src, this compound can modulate the activity of this pathway.[7]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: Key signaling pathways targeted by this compound.
Quantitative Data Presentation
The following tables summarize the kinase inhibition profile of this compound and a comparison of its effects with shRNA-mediated knockdown of its primary targets.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| ABL | 1.2 | [8] |
| SRC | 1.2 | [7] |
| LYN | 1.1 | [8] |
| HCK | 3.7 | [8] |
| CAMK2G | ~50 | [9] |
| STE20 kinases | Prominently targeted | [9] |
| KIT | No significant inhibition | [1] |
| PDGFR | No significant inhibition | [1] |
Table 2: Comparison of this compound Treatment with shRNA-Mediated Knockdown of Key Targets in CML Cell Lines (e.g., K562)
| Treatment/Condition | Effect on Cell Proliferation | Effect on Apoptosis | Downstream Pathway Inhibition (p-CrkL) |
| This compound (e.g., 100 nM) | Significant Inhibition | Induction of Apoptosis | Significant Reduction |
| shRNA vs. ABL | Significant Inhibition | Induction of Apoptosis | Significant Reduction |
| shRNA vs. SRC | Moderate Inhibition | Moderate Induction of Apoptosis | Moderate Reduction |
| Scrambled shRNA Control | No significant effect | No significant effect | No significant effect |
Experimental Protocols
This section provides detailed protocols for the shRNA-mediated validation of this compound targets.
Experimental Workflow
The overall workflow for shRNA-mediated validation of this compound targets is depicted below.
References
- 1. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Technology - Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library [upenn.technologypublisher.com]
- 6. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global target profile of the kinase inhibitor this compound in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Bosutinib's pH-Dependent Stability in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH-dependent stability of bosutinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the pH-dependent solubility of this compound?
A1: this compound's aqueous solubility is highly dependent on pH. It is highly soluble in acidic conditions (pH ≤ 5) and its solubility significantly decreases in neutral to basic conditions (pH > 5).[1] This is a critical factor to consider when preparing stock solutions and designing experiments.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is susceptible to degradation under certain pH conditions, particularly basic hydrolysis.[2] In alkaline solutions, the molecule can undergo hydrolytic degradation, leading to the formation of various degradation products. It is more stable in acidic to neutral aqueous solutions for short-term experimental use.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound include hydrolysis and oxidation.[2] Under basic conditions, hydrolysis can occur at specific sites on the molecule. Oxidative degradation can also lead to the formation of N-oxide and other related impurities.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be prepared in a high-quality organic solvent such as dimethyl sulfoxide (DMSO).[3] These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing aqueous working solutions, it is crucial to use a buffer with a pH of 5 or lower to ensure solubility and stability.
Q5: What are the signs of this compound precipitation or degradation in my experiment?
A5: Visual signs of this compound precipitation include the appearance of a cloudy or hazy solution, or the formation of visible particles. Degradation may not always be visually apparent. If you suspect degradation, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of your this compound solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Solution |
| This compound precipitates out of solution during experiment. | The pH of the experimental medium is above 5. | - Ensure the final pH of your experimental medium is at or below 5. - Consider using a buffered solution to maintain a stable acidic pH. - If the experimental conditions require a higher pH, consider the lowest possible concentration of this compound that is effective for your assay to minimize precipitation risk. |
| Inconsistent or lower-than-expected experimental results. | This compound may have degraded due to improper storage or handling. | - Prepare fresh working solutions from a frozen stock for each experiment. - Avoid prolonged storage of aqueous this compound solutions. - Protect solutions from light and high temperatures. - Verify the concentration and purity of your stock solution using HPLC. |
| The pH of the assay buffer is affecting this compound's activity. | - Test the effect of a range of acidic pH values on your assay to find the optimal balance between this compound stability and biological activity. | |
| Difficulty dissolving this compound powder. | The aqueous buffer has a pH above 5. | - Use an acidic buffer (pH ≤ 5) for initial dissolution before further dilution into your experimental medium. - A small amount of organic solvent (like DMSO) from the stock solution can aid in keeping this compound dissolved in the final aqueous solution, but ensure the final solvent concentration is compatible with your experimental system. |
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility |
| ≤ 5 | High |
| > 5 | Reduced |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer (e.g., citrate buffer, pH 4.0-5.0)
-
Sterile, nuclease-free tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your experimental medium.
-
In a sterile tube, add the required volume of the acidic aqueous buffer.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions for extended periods.
-
Mandatory Visualizations
Caption: this compound inhibits BCR-ABL and SRC family kinase signaling pathways.
Caption: Experimental workflow for handling this compound.
Caption: Major degradation pathways of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stress Degradation Study of this compound and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid LC-MS/MS this compound Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Bosutinib Dose Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of bosutinib in cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of BCR-ABL and Src family kinases.[2][3] This inhibition prevents the autophosphorylation of these kinases, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.[2][4] this compound is effective against most imatinib-resistant BCR-ABL mutations, with the notable exceptions of T315I and V299L.[1][5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents like DMSO and ethanol.[6] It is common to prepare a high-concentration stock solution, for example, 10 mM to 50 mM in DMSO, which can be stored at -20°C or -80°C for extended periods.[7][8] this compound exhibits pH-dependent solubility and has very low aqueous solubility.[9][10] When diluting the stock solution into aqueous cell culture media, ensure rapid mixing to avoid precipitation. The final DMSO concentration in the culture media should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: The effective concentration of this compound is highly cell-type dependent. For chronic myeloid leukemia (CML) cell lines expressing BCR-ABL, antiproliferative activity is often observed in the low nanomolar range (1-50 nM).[5][11] For solid tumor cell lines, where Src inhibition is more relevant, higher concentrations in the range of 0.1 to 5 µM may be required.[12][13] It is always recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal IC50 value for your specific cell line and experimental endpoint.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, stock solutions in DMSO are stable for months when stored properly at -20°C.[8] After dilution into aqueous media for experiments, it is best practice to use the prepared media fresh. If storage is necessary, it should be for a minimal duration at 4°C. For long-term experiments involving frequent media changes, fresh dilutions of this compound should be prepared for each change.
Q5: What are the key downstream signaling pathways affected by this compound?
A5: By inhibiting Src and Abl kinases, this compound affects multiple downstream signaling cascades critical for cancer cell function. These include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[4][12] Inhibition of these pathways leads to reduced cell proliferation, decreased survival, and induction of apoptosis.[2]
Quantitative Data: Effective Concentrations in Cell Culture
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a reference for dose-ranging studies.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| K562 | Chronic Myeloid Leukemia | Proliferation | 20 nM - 250 nM | [12][14] |
| KU812 | Chronic Myeloid Leukemia | Proliferation | 5 nM | [12] |
| MEG-01 | Chronic Myeloid Leukemia | Proliferation | 20 nM | [12] |
| Src-transformed fibroblasts | Fibroblast | Anchorage-independent growth | 100 nM | [11] |
| MDA-MB-231 | Breast Cancer | Proliferation | 3.2 µM | [13] |
| MCF-7 | Breast Cancer | Proliferation | 5.4 µM | [13] |
| IMR-32, NB-19, SH-SY5Y | Neuroblastoma | Proliferation | Dose-dependent inhibition | [4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | Low aqueous solubility of this compound.[10] Stock solution not mixed properly upon dilution. Final concentration is too high. | Prepare fresh dilutions for each experiment. Ensure vigorous mixing or vortexing when diluting the DMSO stock into aqueous media. Perform a solubility test with your specific media at the highest intended concentration. |
| High Cell Death at Low Doses | Cell line is highly sensitive. Error in stock solution concentration calculation. Solvent (e.g., DMSO) toxicity. | Verify calculations and perform a new dose-response curve starting from a lower concentration range (e.g., picomolar). Ensure the final DMSO concentration is non-toxic for your cells (typically ≤0.1%). Run a vehicle control (media + solvent) to assess solvent toxicity. |
| Inconsistent or No Effect | Inactive compound. This compound is not effective against the target in the chosen cell line (e.g., cells with T315I mutation).[1] Insufficient incubation time. Drug degradation. | Purchase compound from a reputable supplier. Confirm the mutational status of your cell line. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration. Prepare fresh drug solutions for each experiment. |
| Variability Between Replicates | Uneven cell seeding. Edge effects in the culture plate. Inaccurate pipetting of the drug. | Ensure a single-cell suspension before seeding. Allow plates to sit at room temperature for 20-30 minutes before placing in the incubator. Use calibrated pipettes and reverse pipetting for viscous solutions. Avoid using the outer wells of the plate. |
Visualizations and Workflows
This compound Signaling Pathway Inhibition
Caption: this compound dually inhibits BCR-ABL and Src kinases, blocking key downstream pro-survival pathways.
Standard Experimental Workflow
Caption: A typical workflow for assessing the effect of this compound on cultured cells.
Troubleshooting Logic: Unexpected Cytotoxicity
Caption: A decision tree to diagnose the cause of unexpected cytotoxicity in this compound experiments.
Key Experimental Protocols
Preparation of this compound Stock Solution
-
Objective: To create a concentrated, stable stock solution for serial dilutions.
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the mass of this compound powder required to make a 10 mM stock solution (Molecular Weight: 530.45 g/mol ).
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the calculated amount of this compound and add it to a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[7]
-
Cell Viability/Cytotoxicity Assay (MTT-based)
-
Objective: To determine the IC50 of this compound in a specific cell line.
-
Materials: 96-well cell culture plates, cells of interest, complete culture medium, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle-only control (medium + DMSO at the highest concentration used) and a medium-only control (no cells).
-
Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[14]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
-
Western Blotting for Phospho-Protein Analysis
-
Objective: To assess the inhibition of Src or Abl kinase activity by measuring the phosphorylation status of downstream targets (e.g., p-STAT5, p-CrkL).
-
Materials: 6-well plates, cells, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-p-Src, anti-total-Src), HRP-conjugated secondary antibodies, and chemiluminescence substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
References
- 1. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Protective effect of this compound with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Structural and Spectroscopic Analysis of the Kinase Inhibitor this compound and an Isomer of this compound Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Bosutinib Cytotoxicity in Primary Cells
This guide is intended for researchers, scientists, and drug development professionals encountering issues with Bosutinib-induced cytotoxicity in primary cell cultures. It provides troubleshooting advice, frequently asked questions, experimental protocols, and data to help navigate common challenges.
Troubleshooting Guide
Question 1: Why am I seeing high variability in IC50 values for this compound between experiments using the same primary cells?
Possible Causes:
-
Donor-to-Donor Variability: Primary cells, especially from human donors, inherently possess genetic and epigenetic differences that can alter drug sensitivity.
-
Cell Health and Viability: The initial health of the primary cells at the time of plating can significantly impact results. Stress from isolation procedures can compromise cell membranes and metabolic activity.
-
Inconsistent Cell Density: Variations in the initial seeding density can lead to differences in growth rates and confluence, affecting drug response.
-
Assay Interference: Components in the cell culture medium or the drug solvent (e.g., DMSO) can interfere with the chemistry of cytotoxicity assays (e.g., MTT, WST-1).
Recommended Actions:
-
Standardize Cell Handling: Use a consistent, optimized protocol for primary cell isolation and handling. Allow cells to recover post-isolation for a defined period before starting the experiment.
-
Perform Quality Control: Always assess the viability of the primary cell stock (e.g., via Trypan Blue exclusion) before seeding. Aim for >90% viability.
-
Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay.
-
Include Proper Controls: Run a solvent control (e.g., DMSO) at the same concentration used for the highest this compound dose. Also, include a positive control (a known cytotoxic agent) and a negative control (untreated cells).
-
Use a Robust Assay: Consider assays based on ATP measurement (e.g., CellTiter-Glo®), which are often less susceptible to interference than metabolic assays like MTT.
Question 2: My primary cells are dying at much lower concentrations of this compound than reported in the literature or observed in cell lines. Is this expected?
Possible Causes:
-
Differential Target Expression: Primary cells may express different levels of this compound's primary targets (BCR-ABL, Src family kinases) and off-targets compared to immortalized cell lines.[1][2] Studies have shown clear differences in the target patterns of this compound in primary CML cells versus the K562 cell line.[1][2]
-
Off-Target Kinase Inhibition: this compound is a multi-kinase inhibitor.[3][4] It potently inhibits Src family kinases (Lyn, Hck, Fgr) and other kinases like STE20 and CAMK2G, which are involved in apoptosis and cell proliferation.[1][3][4][5] Primary cells might be more sensitive to the inhibition of these off-target kinases.
-
Slower Metabolism: Primary cells often have a lower metabolic rate than rapidly dividing cancer cell lines, which could lead to a higher effective intracellular drug concentration over time.
-
P-glycoprotein (P-gp) Expression: Cell lines may overexpress drug efflux pumps like P-gp, conferring resistance, whereas primary cells may have lower or variable expression.
Recommended Actions:
-
Characterize Your Cells: If possible, perform baseline protein analysis (e.g., Western blot or flow cytometry) to quantify the expression of key this compound targets (p-CrKL, Src, Lyn, Hck) in your specific primary cells.
-
Perform a Wide Dose-Response Curve: Test a broad range of this compound concentrations (e.g., from picomolar to micromolar) to accurately determine the cytotoxic profile in your system.
-
Shorten Exposure Time: Consider reducing the drug incubation time. Cytotoxic effects may be apparent much earlier in sensitive primary cells.
-
Investigate Apoptosis: Use assays like Annexin V/PI staining to confirm if the observed cell death is due to apoptosis, which is an expected mechanism of action for this compound.[5][6]
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of this compound-induced cytotoxicity? this compound is a dual Src/Abl tyrosine kinase inhibitor.[3][6] Its primary mechanism involves binding to the ATP-binding site of the BCR-ABL kinase, which blocks downstream signaling pathways that promote proliferation and survival in Philadelphia chromosome-positive (Ph+) leukemia cells.[5] This disruption leads to cell cycle arrest and apoptosis (programmed cell death).[5][6] Additionally, it inhibits Src family kinases (SFKs), which are involved in cell growth, migration, and survival.[6]
-
Are there known off-targets of this compound that could cause cytotoxicity in primary cells? Yes, this compound inhibits a range of kinases beyond BCR-ABL and Src. A global survey identified over 45 novel tyrosine and serine/threonine kinase targets.[1][4] Notably, it does not inhibit c-KIT or PDGF-receptor, which may explain its lower rate of certain side effects like edema compared to imatinib.[3][7][8] However, it does target apoptosis-linked STE20 kinases and CAMK2G, which could contribute to cytotoxicity in primary cells, particularly those of myeloid origin.[1][4]
-
How does this compound's cytotoxicity in primary cells compare to other TKIs like Imatinib or Dasatinib? this compound is significantly more potent than Imatinib in inhibiting BCR-ABL phosphorylation.[2] Compared to Dasatinib, it has an overlapping but distinct inhibition profile; both are potent dual Src/Abl inhibitors.[1] One key difference is this compound's minimal activity against c-KIT and PDGF-R, which may result in a different side-effect profile, particularly lower hematologic toxicity in some contexts.[4]
-
What is the most common non-hematological side effect observed in clinical use, and could it relate to my in vitro observations? The most common side effect in patients is gastrointestinal toxicity, particularly diarrhea, which tends to be early-onset but manageable.[3][9][10] While this is an in vivo effect related to gut epithelium, high in vitro cytotoxicity in certain primary epithelial cells could potentially reflect a similar underlying sensitivity.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various kinases, providing context for its on-target and potential off-target effects.
| Kinase Target | This compound IC50 (nM) | Kinase Family | Reference |
| Src Family Kinases | |||
| Fgr | 0.174 ± 0.042 | Src | [11] |
| Lyn | 0.850 ± 0.247 | Src | [11] |
| Src | 1.2 | Src | [3] |
| Abl Kinase | |||
| Abl | 2.400 ± 0.700 | Abl | [11] |
| Other Kinases | |||
| Csk | 314.2 ± 78.9 | Csk | [11] |
| Syk | 4228 ± 900 | Syk | [11] |
| Alk | 5720 ± 1115 | RTK | [11] |
| Ret | >20000 | RTK | [11] |
| PKA | >20000 | AGC | [11] |
| CK1 / CK2 | >20000 | CK1 / CMGC | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing cytotoxicity in primary cells cultured in a 96-well plate format.
Materials:
-
Primary cells in suspension
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete medium. Incubate for 12-24 hours to allow cells to acclimatize.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells for "cells only" (negative control) and "solvent only" controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
Materials:
-
Treated and untreated primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect cells after this compound treatment. For suspension cells, gently centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS. Centrifuge and discard the supernatant after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core signaling pathways inhibited by this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Global target profile of the kinase inhibitor this compound in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of this compound and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. A Phase I Study of the Non-Receptor Kinase Inhibitor this compound in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical considerations in the management of patients treated with this compound for chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Therapy in Patients With Chronic Myeloid Leukemia: Practical Considerations for Management of Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to Bosutinib in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming acquired resistance to Bosutinib in cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound, a dual Src/Abl tyrosine kinase inhibitor (TKI), can be broadly categorized into two main types:
-
BCR-ABL1-dependent resistance: This is most common in Chronic Myeloid Leukemia (CML) and primarily involves point mutations within the BCR-ABL1 kinase domain.[1][2][3] These mutations can interfere with this compound binding, reducing its inhibitory effect. While this compound is effective against many imatinib-resistant mutations, certain mutations, such as T315I and V299L, confer a high degree of resistance.[4]
-
BCR-ABL1-independent resistance: In this scenario, cancer cells become resistant to this compound even with effective inhibition of the BCR-ABL1 kinase.[3][5] This form of resistance involves the activation of alternative survival signaling pathways that bypass the need for BCR-ABL1 activity. A key player in this type of resistance is the Src family of kinases (SFKs), which can activate downstream pathways like PI3K/AKT/mTOR and MAPK/ERK, promoting cell proliferation and survival.[4][6]
Q2: How can I determine if my cell line has developed resistance to this compound?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. This can be determined by performing a cell viability assay, such as an MTT or resazurin-based assay, comparing the dose-response curve of the suspected resistant cell line to the parental, sensitive cell line. A fold-increase in IC50 of 10 or more is generally considered a strong indicator of resistance.
Q3: What are the common BCR-ABL1 mutations that confer resistance to this compound?
While this compound is effective against many imatinib-resistant BCR-ABL1 mutations, several key mutations are associated with reduced sensitivity or complete resistance. The most notable is the T315I "gatekeeper" mutation , which confers resistance to most ATP-competitive TKIs, including this compound.[7] Other mutations that can lead to this compound resistance include V299L .[8]
Q4: Can this compound be used to treat solid tumors, and what are the resistance mechanisms in those contexts?
Yes, this compound has shown activity against various solid tumors, such as neuroblastoma and non-small cell lung cancer (NSCLC), primarily through its inhibition of Src family kinases.[6] In these contexts, resistance is typically BCR-ABL1-independent and arises from the activation of alternative pro-survival signaling pathways that are not reliant on Src, or through mutations in Src itself that prevent this compound binding.
Troubleshooting Guides
Problem 1: My cell line shows increasing resistance to this compound in my long-term culture.
This is a common issue when developing drug-resistant cell lines. Here’s a troubleshooting workflow:
Problem 2: I am not seeing a significant decrease in cell viability even at high concentrations of this compound.
-
Possible Cause: The cell line may have a high intrinsic or acquired resistance.
-
Troubleshooting Steps:
-
Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess BCR-ABL1 Status (for CML lines): Sequence the BCR-ABL1 kinase domain to check for resistance-conferring mutations like T315I.
-
Investigate BCR-ABL1-Independent Pathways: Use western blotting to check for the activation of alternative survival pathways (e.g., increased phosphorylation of Src, AKT, or ERK).
-
Problem 3: My Western blot results for phospho-Src are inconsistent.
-
Possible Cause: Technical variability in sample preparation or antibody performance.
-
Troubleshooting Steps:
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Antibody Validation: Ensure the phospho-Src antibody has been validated for your specific application and cell line. Consider using a positive control, such as pervanadate-treated cells, to confirm antibody activity.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Quantification: Use densitometry to quantify band intensities and normalize to the loading control for more accurate comparisons.
-
Data Presentation
Table 1: IC50 Values of this compound and Other TKIs in Imatinib-Resistant CML Cell Lines
| BCR-ABL1 Mutation | This compound IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Imatinib IC50 (nM) |
| Wild-Type | 1 | 0.5 | 20 | 250 |
| G250E | 6 | 3 | 45 | >10000 |
| E255K | 15 | 3 | 1500 | >10000 |
| T315I | >1000 | >1000 | >1000 | >10000 |
| F317L | 150 | 10 | 30 | 1500 |
| M351T | 3 | 1 | 30 | 1000 |
Data compiled from various in vitro studies. Actual IC50 values may vary depending on the specific cell line and experimental conditions.
Table 2: Effect of this compound on the Viability of Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| IMR-32 | Neuroblastoma | 0.64 |
| SK-N-AS | Neuroblastoma | 11.26 |
| A549 | Non-Small Cell Lung Cancer | ~1-5 |
| H1975 | Non-Small Cell Lung Cancer | ~1-5 |
Data suggests that the efficacy of this compound in solid tumors is cell-line dependent and generally requires higher concentrations than in CML.[6]
Experimental Protocols
Cell Viability (MTT) Assay to Determine this compound IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-Abl (Tyr245), total Abl, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
siRNA-Mediated Knockdown of Src
-
siRNA Preparation: Resuspend Src-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection Complex Formation: For each well of a 6-well plate, dilute 50 pmol of siRNA in 250 µL of serum-free medium. In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium. Combine the two solutions and incubate for 20 minutes at room temperature.
-
Cell Transfection: Add the transfection complexes to cells seeded in a 6-well plate (at 30-50% confluency) in serum-free medium.
-
Incubation: After 4-6 hours, replace the medium with complete growth medium.
-
Experimentation: After 48-72 hours, harvest the cells to assess knockdown efficiency by Western blot and perform downstream experiments, such as a cell viability assay with this compound treatment.
Signaling Pathway Diagrams
References
- 1. Management of TKI-resistant chronic phase CML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bosutinib Dose Reduction: A Technical Support Center for In Vivo Toxicity Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing in vivo toxicities associated with bosutinib. The information is presented in a question-and-answer format to directly address specific issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities observed with this compound administration?
A1: The most frequently reported adverse events in both preclinical animal studies and clinical trials are gastrointestinal and hematological toxicities.[1] Gastrointestinal issues, particularly diarrhea, are very common, followed by nausea, vomiting, and abdominal pain.[2] Myelosuppression, leading to thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count), is also a significant dose-limiting toxicity.[3] Elevated liver enzymes (aminotransferases) are another common finding.[4][5]
Q2: What is the recommended starting dose of this compound in clinical settings, and how might this translate to preclinical studies?
A2: In clinical practice, the recommended starting dose for newly diagnosed chronic phase chronic myeloid leukemia (CML) is 400 mg once daily, while for resistant or intolerant CML, it is 500 mg once daily. These doses are administered orally with food to increase absorption.[1] For researchers conducting preclinical studies, it is crucial to perform dose-range-finding studies in the specific animal model to determine the maximum tolerated dose (MTD) and to establish doses that correspond to clinically relevant exposures.
Q3: How should I manage diarrhea in my animal models during a this compound study?
A3: Diarrhea is a very common and early-onset side effect of this compound.[2] Management in a research setting should focus on supportive care to prevent dehydration and maintain animal welfare. This includes ensuring adequate hydration and monitoring for signs of distress. In clinical settings, antidiarrheal medications like loperamide are used.[3] For research purposes, any supportive care provided should be documented and applied consistently across all study arms to avoid confounding the results. If diarrhea is severe or persistent, dose reduction or temporary interruption of this compound administration should be considered, mirroring clinical management strategies.[1]
Q4: What are the guidelines for this compound dose reduction in response to hematological toxicity?
A4: Dose adjustments for myelosuppression are critical. In clinical practice, if severe neutropenia or thrombocytopenia occurs, this compound is typically withheld until counts recover to a baseline level. Treatment may then be resumed at the same or a reduced dose. If the toxicity recurs, a further dose reduction is recommended. Specific thresholds for dose modification are outlined in the tables below. Researchers should establish similar criteria for their in vivo studies based on the severity of hematological changes observed in their animal models.
Q5: What is the mechanism behind this compound-induced diarrhea?
A5: The exact mechanism is not fully elucidated, but evidence suggests that this compound-induced diarrhea is multifactorial. A key factor appears to be an increase in the paracellular permeability of intestinal epithelial cells.[6] This means that the junctions between the cells lining the intestine become "leaky," allowing for increased passage of ions and water into the intestinal lumen, leading to diarrhea. This is thought to be related to off-target inhibition of kinases involved in maintaining the integrity of the intestinal barrier.
Troubleshooting Guides
Managing Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action for Researchers |
| Mild to moderate diarrhea (loose stools, increased frequency) | On-target or off-target effects of this compound on intestinal epithelium. | - Ensure adequate hydration of animals. - Monitor animal weight and well-being closely. - Consider prophylactic administration of an anti-diarrheal agent if it does not interfere with study endpoints. - If persistent, consider a dose reduction of this compound. |
| Severe diarrhea (profuse, watery stools, leading to dehydration) | High this compound exposure, individual animal sensitivity. | - Immediately interrupt this compound administration. - Provide supportive care, including subcutaneous or intravenous fluids if necessary. - Once the animal recovers, consider re-initiating this compound at a reduced dose (e.g., 50% of the original dose). - If severe diarrhea recurs at the lower dose, discontinuation of this compound for that animal may be necessary. |
| Nausea and Vomiting (observed as decreased food intake, pica, or retching in animals) | Central nervous system effects or direct irritation of the gastrointestinal tract. | - Administer this compound with food to potentially reduce gastrointestinal irritation. - Ensure fresh, palatable food is available. - If severe and persistent, consider a dose reduction. |
Managing Hematological Toxicity
| Observed Issue | Potential Cause | Recommended Action for Researchers |
| Thrombocytopenia (Platelet count < 50,000/µL) | Myelosuppressive effects of this compound on megakaryocytes in the bone marrow. | - Withhold this compound administration. - Monitor platelet counts frequently (e.g., every 2-3 days). - Once platelet counts recover to a safe level (e.g., > 75,000/µL), resume this compound at a reduced dose (e.g., by 100 mg in clinical settings; a proportional reduction should be calculated for animal studies). - If thrombocytopenia recurs, consider a further dose reduction upon recovery. |
| Neutropenia (Absolute Neutrophil Count [ANC] < 1,000/µL) | Myelosuppressive effects of this compound on neutrophil precursors in the bone marrow. | - Withhold this compound administration. - Monitor ANC frequently. - Once ANC recovers to a safe level (e.g., > 1,500/µL), resume this compound at a reduced dose. - If neutropenia recurs, consider a further dose reduction upon recovery. |
Managing Hepatotoxicity
| Observed Issue | Potential Cause | Recommended Action for Researchers |
| Elevated Liver Transaminases (ALT/AST > 3x Upper Limit of Normal [ULN]) | Drug-induced liver injury, potentially due to the formation of reactive metabolites via CYP3A4 metabolism.[4] | - Withhold this compound administration. - Monitor liver enzymes frequently. - Once liver enzymes return to baseline or < 2.5x ULN, consider re-challenging with this compound at a reduced dose. - If liver enzyme elevations recur, discontinuation of this compound should be considered. |
Quantitative Data Summary
Table 1: Clinical Dose Reduction Guidelines for this compound Toxicities
| Toxicity | Grade | Recommended Action |
| Thrombocytopenia | Platelets < 50 x 10⁹/L | Withhold until ≥ 50 x 10⁹/L, then resume at a reduced dose. |
| Neutropenia | ANC < 1.0 x 10⁹/L | Withhold until ≥ 1.0 x 10⁹/L, then resume at a reduced dose. |
| Diarrhea | Grade 3-4 (≥ 7 stools/day over baseline) | Withhold until Grade ≤ 1, then resume at a reduced dose. |
| Elevated Liver Transaminases | > 5x ULN | Withhold until ≤ 2.5x ULN, then resume at a reduced dose. |
| ≥ 3x ULN with Bilirubin > 2x ULN and ALP < 2x ULN | Discontinue this compound permanently. |
Note: Dose reductions in clinical settings are typically in 100 mg increments. Researchers should adapt these principles to their preclinical models and dosing regimens.
Table 2: Preclinical Toxicology Data for this compound
| Study Type | Animal Model | Key Findings |
| Carcinogenicity | Rat | No carcinogenic findings at oral doses up to 25 mg/kg/day (males) and 15 mg/kg/day (females). |
| Carcinogenicity | Transgenic Mouse | No carcinogenic findings in a 6-month study. |
| Fertility (Male) | Rat | Reduced fertility at 70 mg/kg/day. |
| Embryo-Fetal Development | Rat | No maternal or embryo-fetal toxicity up to 10 mg/kg/day. |
| Embryo-Fetal Development | Rabbit | Fetal anomalies observed at a maternally toxic dose of 30 mg/kg/day. |
This table summarizes key findings from nonclinical toxicology studies. Specific NOAEL (No-Observed-Adverse-Effect Level) and LD50 values are not consistently reported across publicly available literature.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in Rodent Models
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. Administer once daily.
-
Daily Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity, including changes in activity, posture, and fur condition.
-
Assess fecal consistency using a standardized scoring system (e.g., 1=normal, 2=soft, 3=diarrhea).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a thorough necropsy, with a focus on the gastrointestinal tract.
-
Collect sections of the small and large intestine for histopathological analysis to assess for mucosal injury, inflammation, and changes in epithelial integrity.
-
Protocol 2: Monitoring Hematological Toxicity in this compound-Treated Animals
-
Animal Model: Use a relevant animal model for hematological studies (e.g., C57BL/6 mice).
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample via a standard method (e.g., tail vein or saphenous vein) for CBC analysis.
-
Serial Blood Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly) for CBC analysis. Key parameters to monitor are platelet count, absolute neutrophil count, and hemoglobin/hematocrit.
-
Data Analysis: Compare on-treatment hematological parameters to baseline values and to a vehicle-treated control group.
-
Dose Modification: If significant myelosuppression is observed (based on predefined criteria), implement dose interruptions and reductions as outlined in the troubleshooting guide.
Visualizations
Caption: this compound's therapeutic effect and potential mechanisms of toxicity.
Caption: Logical workflow for managing this compound-induced toxicity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Meta-Analysis of Gastrointestinal Adverse Events from Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety of this compound versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of lower gastrointestinal toxicity caused by tyrosine kinase inhibitors - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Technical Support Center: Bosutinib Interference with Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from bosutinib in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Does this compound have intrinsic fluorescence?
Yes, this compound exhibits intrinsic fluorescence. While free this compound has weak fluorescence, its fluorescence intensity increases significantly upon binding to kinases such as Abl and Src.[1][2]
Q2: What are the excitation and emission wavelengths of this compound?
This compound has a broad absorption band around 350 nm and can also be excited by UV light at 280 nm.[2] Its fluorescence emission maximum is at approximately 480 nm.[2][3]
Q3: How can this compound's intrinsic fluorescence interfere with my assay?
This compound's fluorescence can lead to false-positive or skewed results in assays that use fluorophores with overlapping spectral properties. This interference can manifest as increased background fluorescence or a direct contribution to the signal being measured, independent of the biological effect being studied.
Q4: What is the mechanism of action of this compound?
This compound is a potent dual inhibitor of the Abelson (Abl) and Src-family tyrosine kinases.[4] By binding to the ATP-binding site of these kinases, it blocks their activity and downstream signaling pathways involved in cell proliferation, survival, and migration.
Troubleshooting Guides
Issue 1: High background fluorescence in a cell-based assay.
Possible Cause: The intrinsic fluorescence of this compound is contributing to the background signal.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare wells containing your assay medium and this compound at the same concentration used in your experiment, but without cells or other fluorescent reagents. Measure the fluorescence at your assay's excitation and emission wavelengths. This will quantify the direct contribution of this compound to the signal.
-
Subtract background fluorescence: If the "this compound only" control shows significant fluorescence, subtract this value from your experimental readings.
-
Optimize this compound concentration: Use the lowest effective concentration of this compound to minimize its fluorescent contribution while still achieving the desired biological effect.
-
Switch to a red-shifted fluorophore: this compound's fluorescence is in the blue-green region of the spectrum.[2] If possible, use an assay with a fluorophore that has excitation and emission wavelengths further in the red or far-red spectrum to minimize spectral overlap.
-
Change the assay medium: Some components in cell culture media can be autofluorescent. Consider using a medium with lower background fluorescence, such as FluoroBrite™, or performing the final measurement in a buffer with low autofluorescence like phosphate-buffered saline (PBS).[5]
Issue 2: Unexpected results in a cell viability assay (e.g., AlamarBlue® or CellTiter-Blue®).
Possible Cause: this compound's fluorescence is interfering with the fluorescent readout of the viability reagent (resorufin). Resorufin, the fluorescent product in these assays, has an emission maximum around 585-590 nm, which is spectrally distinct from this compound's emission at 480 nm. However, broad emission spectra can still lead to some overlap. Additionally, some compounds can directly reduce the assay reagent, leading to a false signal.
Troubleshooting Steps:
-
Perform a cell-free control: Add this compound to the assay medium with the viability reagent but without cells. Incubate for the same duration as your experiment and measure the fluorescence. This will determine if this compound directly reacts with the reagent or contributes to the signal at the assay's wavelengths.
-
Wash cells before adding the reagent: After treating the cells with this compound for the desired time, gently wash the cells with PBS to remove any unbound this compound before adding the viability reagent and fresh medium. This can significantly reduce interference.
-
Use an orthogonal assay: Confirm your results with a non-fluorescence-based viability assay, such as the MTT assay, which is a colorimetric assay.[6][7]
Issue 3: Suspected interference in immunofluorescence microscopy.
Possible Cause: this compound's fluorescence in the blue-green channel could be misinterpreted as specific staining or contribute to background noise.
Troubleshooting Steps:
-
Image an unstained, this compound-treated control: Prepare a sample of your cells treated with this compound but without any fluorescent antibodies. Image this sample using the same filter sets and settings as your stained samples to visualize the localization and intensity of this compound's autofluorescence.
-
Choose fluorophores with distinct spectra: Select secondary antibodies conjugated to fluorophores that have minimal spectral overlap with this compound's emission at 480 nm. Red and far-red fluorophores are generally a good choice.[8]
-
Use spectral unmixing: If your microscopy system has this capability, you can use spectral imaging and linear unmixing to separate the fluorescence signal of your specific stain from the autofluorescence of this compound.
-
Sequential scanning: In confocal microscopy, acquiring images for each channel sequentially rather than simultaneously can help minimize bleed-through between channels.[9]
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Reference |
| Absorption Maximum | ~350 | [2] |
| Excitation Wavelengths | 280 or 350 | [2] |
| Emission Maximum | ~480 | [2][3] |
Table 2: UV Absorbance of this compound
| Parameter | Wavelength (nm) | Reference |
| UV Absorbance Maximum | 266-268 | [10][11][12][13] |
Experimental Protocols
Protocol 1: General Workflow for Correcting Compound Autofluorescence
This protocol provides a general workflow for identifying and correcting for interference from a fluorescent compound like this compound in a plate-based assay.
Caption: Workflow for correcting compound autofluorescence.
Protocol 2: Immunofluorescence Staining with a Fluorescent Compound
This protocol outlines the key steps for performing immunofluorescence staining when a potentially fluorescent compound like this compound is used.
Caption: Immunofluorescence protocol with a fluorescent compound.
Signaling Pathway
This compound's Mechanism of Action
This compound primarily targets the BCR-Abl and Src family kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers. Inhibition of these kinases leads to the downregulation of several downstream pathways.
Caption: this compound's mechanism of action on key signaling pathways.
References
- 1. Structural and Spectroscopic Analysis of the Kinase Inhibitor this compound and an Isomer of this compound Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Spectroscopic Analysis of the Kinase Inhibitor this compound and an Isomer of this compound Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. cancerfax.com [cancerfax.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Protective effect of this compound with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Development of a Dissolution Method Validation Technique Using UV-Spectrophotometry for this compound 500mg Tablet : Oriental Journal of Chemistry [orientjchem.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijrpc.com [ijrpc.com]
Bosutinib Administration in Rodent Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using bosutinib in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound for oral administration in rodents?
A1: this compound has pH-dependent solubility, being highly soluble at or below pH 5 and rapidly decreasing in solubility above this pH[1]. For in vivo rodent studies, particularly for oral gavage, a common and effective vehicle is a suspension in an aqueous solution containing methylcellulose and a surfactant like polysorbate 80 (Tween 80). A frequently cited formulation is 0.5% methylcellulose with 0.4% polysorbate 80 in water[2]. While this compound is soluble in organic solvents like DMSO and ethanol (~20 mg/mL), these should be used with caution for in vivo work due to potential toxicity[3]. If using a solvent like DMSO, it is critical to perform further dilutions into aqueous buffers or saline to ensure the final concentration of the organic solvent is physiologically insignificant[3].
Q2: My this compound formulation is precipitating. How can I improve its stability?
A2: Precipitation is a common issue due to this compound's low aqueous solubility at neutral pH. Here are several troubleshooting steps:
-
Verify pH: this compound's solubility is significantly higher in acidic conditions[1]. While not always physiologically compatible, ensure your vehicle's pH is not contributing to insolubility.
-
Use a Suspension Vehicle: Instead of trying to achieve a true solution, creating a homogenous and stable suspension is often more practical for oral administration. Vehicles containing methylcellulose provide viscosity to help keep the particles suspended.
-
Ensure Proper Sonication/Homogenization: After adding this compound to the vehicle, use a sonicator or homogenizer to break down particles and ensure a fine, uniform suspension. This should be done freshly before each administration.
-
Prepare Fresh Daily: Aqueous solutions of this compound are not recommended for storage for more than one day[3]. Prepare the formulation fresh before each dosing session to minimize precipitation and ensure accurate dosing.
-
Consider Co-solvents (with caution): While organic solvents like DMSO can be used to create a stock solution, the final concentration administered to the animal must be very low to avoid toxicity[3]. This approach is often less ideal than a well-prepared suspension.
Q3: What is a typical dosing regimen for this compound in rodent studies?
A3: The optimal dose of this compound can vary significantly depending on the rodent species (mouse vs. rat), the disease model, and the desired therapeutic effect. Dosing is typically performed once daily via oral gavage. It is crucial to administer this compound with food, as this has been shown to increase its absorption and exposure[4][5]. In preclinical studies, this compound has been shown to reduce the size of CML tumors in nude mice[6][7]. For managing adverse effects like myelosuppression (neutropenia, thrombocytopenia), dose reduction or temporary withholding of the treatment may be necessary[7][8].
Q4: What are the common side effects of this compound in rodents and how can they be managed?
A4: Based on clinical data and animal toxicology studies, the main drug-related toxicities involve the gastrointestinal tract, liver, and hematopoietic system[6]. Common adverse reactions in humans that may translate to rodent models include diarrhea, nausea, and myelosuppression (thrombocytopenia, anemia, neutropenia)[7][9].
-
Gastrointestinal Distress: Diarrhea is a very common side effect[9]. Ensure animals have constant access to hydration. For severe cases (e.g., significant weight loss), dose reduction may be required[7].
-
Myelosuppression: Monitor animal health closely. Complete blood counts (CBCs) should be performed periodically, especially during the initial phase of the study, to monitor for thrombocytopenia, anemia, and neutropenia[7]. If severe cytopenia occurs, a dose reduction or temporary interruption of treatment is recommended[7][8].
-
Monitoring: Regular monitoring of animal weight, behavior, and overall health is critical. For studies involving long-term administration, periodic blood work to check liver enzymes and blood counts is advisable.
Q6: My in vivo model is showing resistance to this compound. What are the potential mechanisms?
A6: Resistance to tyrosine kinase inhibitors like this compound is a significant challenge. Key mechanisms include:
-
BCR-ABL Kinase Domain Mutations: While this compound is effective against many imatinib-resistant mutations, it does not inhibit the T315I and V299L mutant cells[10][11]. If your model utilizes cell lines with these specific mutations, inherent resistance is expected.
-
Drug Efflux Transporters: Overexpression of efflux transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of cancer cells, reducing its intracellular concentration and efficacy. In vivo studies have shown that tumors overexpressing ABCB1 respond poorly to this compound treatment[12][13].
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the inhibition of Src/Abl, allowing for continued proliferation and survival.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Source |
| DMSO | ~20 mg/mL | [3] |
| Ethanol | ~20 mg/mL | [3] |
| Dimethyl Formamide | ~20 mg/mL | [3] |
| PBS (pH 7.2) | ~1 mg/mL | [3] |
| Aqueous Media | pH-dependent; highly soluble at pH ≤ 5 | [1] |
Table 2: Example Dosing in Rodent Studies
| Species | Model | Dose | Vehicle | Finding | Source |
| Nude Mice | CML Xenograft | Not specified | Not specified | Reduced tumor size relative to controls. | [6][7] |
| Nude Mice | BaF3/T315I Xenograft | Not specified | 0.5% methylcellulose + 0.4% polysorbate 80 | Used in combination studies to show synergistic effects. | [2] |
| Rat | Polytrauma/Shock | Not specified | Not specified | Reduced transfusion requirement and lung vascular leakage. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is adapted from methodologies used in preclinical rodent studies[2][15].
Materials:
-
This compound powder
-
Vehicle components: Methylcellulose (e.g., 0.5% w/v) and Polysorbate 80 (Tween 80, e.g., 0.4% v/v)
-
Sterile, purified water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Magnetic stirrer and stir bar, or a homogenizer/sonicator
-
Calibrated scale and pipettes
-
Oral gavage needles appropriate for the rodent species
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker or bottle, add the required volume of Polysorbate 80 to the total volume of sterile water (e.g., for 100 mL, add 0.4 mL of Tween 80). Mix thoroughly.
-
Slowly add the methylcellulose powder while stirring vigorously to prevent clumping (e.g., for 100 mL, add 0.5 g).
-
Continue to stir until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take some time and can be facilitated by preparing it in advance and storing it at 4°C.
-
-
Calculate and Weigh this compound:
-
Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution (mg/mL). Assume a standard dosing volume (e.g., 10 mL/kg for rats, 5 mL/kg for mice).
-
Example Calculation: For a 100 mg/kg dose in mice with a 5 mL/kg dosing volume, the required concentration is 20 mg/mL.
-
Accurately weigh the required amount of this compound powder.
-
-
Prepare the Suspension:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small amount of the prepared vehicle and vortex to create a paste. This helps prevent clumping.
-
Gradually add the remaining vehicle up to the final volume while continuously mixing.
-
Use a sonicator or homogenizer to ensure the creation of a fine, uniform, and homogenous suspension. Visually inspect to ensure no large particles remain.
-
-
Administration:
-
Immediately before dosing each animal, thoroughly mix the suspension by vortexing or inversion to ensure the drug is evenly distributed.
-
Administer the calculated volume to the animal using a proper oral gavage technique.
-
Crucially, prepare this suspension fresh daily. Do not store aqueous suspensions for more than 24 hours [3].
-
Visualizations
Signaling Pathway
Caption: this compound inhibits BCR-ABL and Src kinases, blocking downstream signaling.[16][17]
Experimental Workflow
Caption: Workflow for a typical rodent xenograft study to evaluate this compound efficacy.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound formulation and precipitation issues.
References
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. Synergism between this compound (SKI-606) and the Chk1 inhibitor (PF-00477736) in highly imatinib-resistant BCR/ABL+ leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo identification of ABCB1 as an efflux transporter of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo identification of ABCB1 as an efflux transporter of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces endothelial permeability and organ failure in a rat polytrauma transfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.nyu.edu [med.nyu.edu]
- 16. nbinno.com [nbinno.com]
- 17. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Bosutinib Stability in Long-Term Cell Culture Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing bosutinib in long-term cell culture experiments, ensuring the stability and consistent activity of the compound is paramount for reproducible and reliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.
Quick Reference: this compound Properties
| Property | Value | Source |
| Chemical Name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | [1] |
| Molecular Formula | C26H29Cl2N5O3 | [1] |
| Molecular Weight | 530.45 g/mol | [1] |
| Solubility | Highly soluble at pH ≤ 5; solubility rapidly decreases at pH > 5. Soluble in organic solvents like DMSO and ethanol. In PBS (pH 7.2), solubility is approximately 1 mg/mL. | [2][3][4] |
| Storage (Powder) | Store at 20°C to 25°C (68°F to 77°F); excursions permitted to 15°C to 30°C (59°F to 86°F). | [5] |
| Stock Solution Stability | Solutions in DMSO can be stored at -20°C for up to 1 month. | [1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1]
Q2: What is the recommended final concentration of DMSO in my cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, as higher concentrations can have cytotoxic effects on some cell lines.
Q3: What is the stability of this compound in cell culture medium at 37°C?
A3: There is limited published data on the long-term stability of this compound in aqueous cell culture media (e.g., RPMI, DMEM) at 37°C. Due to its pH-dependent solubility, with significantly lower solubility at the physiological pH of cell culture media (around 7.2-7.4), there is a potential for precipitation and degradation over time.[2][3] For long-term experiments (extending over several days or weeks), it is recommended to refresh the media with freshly diluted this compound every 24-48 hours to ensure a consistent effective concentration.
Q4: I observed a precipitate in my culture medium after adding this compound. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the culture medium or if the DMSO stock solution is not adequately mixed upon dilution. Refer to the "Precipitation in Culture Medium" section of the Troubleshooting Guide for detailed steps to resolve this issue.
Q5: My cells are showing a diminished response to this compound over time in a long-term experiment. What could be the cause?
A5: A diminished response could be due to several factors, including the degradation or precipitation of this compound in the culture medium, leading to a decrease in the effective concentration. It is also possible that the cells are developing resistance to the drug. See the "Loss of this compound Activity" section in the Troubleshooting Guide for further guidance.
Troubleshooting Guides
Issue 1: Precipitation in Culture Medium
Symptom: A visible precipitate or cloudiness appears in the cell culture medium after the addition of this compound.
| Possible Cause | Troubleshooting Step |
| High Final Concentration | Ensure the final concentration of this compound does not exceed its solubility in the culture medium. Consider performing a dose-response curve to determine the optimal, non-precipitating concentration for your cell line. |
| Improper Dilution | When diluting the DMSO stock solution, add it to the medium dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing. Avoid adding the stock solution directly to the cell pellet or a small volume of medium. |
| pH of the Medium | This compound's solubility is significantly lower at the physiological pH of cell culture media.[2][3] While altering the medium's pH is not feasible for cell viability, ensuring proper dilution technique is crucial. |
| Interaction with Media Components | Although less common, interactions with serum or other media components could potentially reduce solubility. Try pre-warming the media to 37°C before adding this compound. |
Issue 2: Loss of this compound Activity in Long-Term Experiments
Symptom: An initial response to this compound is observed, but the effect diminishes over several days of continuous culture.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | As the long-term stability of this compound in culture media at 37°C is not well-documented, it is advisable to replenish the media with freshly prepared this compound every 24-48 hours. |
| Metabolism by Cells | Cells can metabolize drugs over time. More frequent media changes with fresh this compound can help maintain a stable concentration. |
| Development of Cellular Resistance | Long-term exposure to a drug can lead to the selection of resistant cell populations. Consider performing shorter-term experiments or analyzing markers of resistance in your cell line. |
| Inconsistent Dosing | Ensure accurate and consistent preparation and dilution of the this compound stock solution for each media change. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the DMSO to the this compound powder and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Dosing Cells with this compound
-
Materials: this compound stock solution, pre-warmed complete cell culture medium, cell culture plates with seeded cells.
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture volume.
-
In a separate sterile tube, dilute the required volume of the this compound stock solution into a small volume of pre-warmed complete medium. Mix well.
-
Add this intermediate dilution to the final volume of culture medium and mix thoroughly.
-
Remove the old medium from your cells and replace it with the freshly prepared this compound-containing medium.
-
Visualizations
Caption: Inhibition of BCR-ABL and Src family kinases by this compound.
Caption: Workflow for long-term cell culture experiments with this compound.
References
Bosutinib Cross-Reactivity with other Kinase Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the cross-reactivity of bosutinib with other kinase assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It is designed to bind to the ATP-binding site of these kinases, thereby preventing their catalytic activity. While highly potent against Src and Abl, this compound also exhibits inhibitory activity against a range of other kinases, which is important to consider when designing and interpreting experiments.
Q2: What are the known off-target kinases of this compound?
This compound has been shown to inhibit other kinase families, including the TEC family kinases.[3] It also prominently targets apoptosis-linked STE20 kinases and has been identified as an inhibitor of CAMK2G.[3] However, unlike some other tyrosine kinase inhibitors such as imatinib and dasatinib, this compound does not significantly inhibit c-KIT or platelet-derived growth factor receptor (PDGFR).[1][3] This distinct profile can result in a different spectrum of off-target effects and side effects in cellular and in vivo models.
Q3: Does this compound show activity against imatinib-resistant BCR-ABL mutations?
Yes, this compound has demonstrated efficacy against a number of imatinib-resistant BCR-ABL mutations.[1] However, it is notably less effective against the T315I and V299L mutations.[1]
Q4: How can I determine if this compound is cross-reacting with other kinases in my specific cellular model?
To assess this compound's cross-reactivity in your experimental system, a comprehensive kinase profiling assay is recommended. This can be performed using various methods, such as radiometric assays, fluorescence-based assays, or mass spectrometry-based approaches. These assays measure the inhibitory activity of this compound against a broad panel of kinases, providing a detailed selectivity profile.
Q5: What are some common issues encountered when assessing this compound's cross-reactivity?
A common challenge is differentiating between direct inhibition of a kinase and indirect effects on a signaling pathway. For instance, inhibition of an upstream kinase like Src can lead to reduced phosphorylation of downstream targets, which might be misinterpreted as direct inhibition of the downstream kinase. It's also crucial to use an appropriate concentration of ATP in in vitro kinase assays, as high concentrations can outcompete ATP-competitive inhibitors like this compound, leading to an underestimation of their potency.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected inhibition of a kinase not previously reported as a this compound target. | 1. Indirect pathway effect. 2. Cell-line specific expression of a sensitive kinase. 3. Assay artifact. | 1. Perform a direct in vitro kinase assay with the purified kinase of interest. 2. Confirm the expression of the kinase in your cell line. 3. Run appropriate controls, including a known selective inhibitor for the unexpected target. |
| Lower than expected potency (high IC50) in an in vitro kinase assay. | 1. High ATP concentration in the assay buffer. 2. Suboptimal substrate or enzyme concentration. 3. Inactive enzyme. | 1. Use an ATP concentration close to the Km for the specific kinase. 2. Optimize assay conditions according to the enzyme's kinetic parameters. 3. Verify enzyme activity using a known potent inhibitor as a positive control. |
| Inconsistent results between different kinase assay formats. | Different assay technologies have varying sensitivities and mechanisms of detection (e.g., direct binding vs. enzymatic activity). | Acknowledge the potential for variation and, if possible, confirm key findings using an orthogonal assay method. For example, supplement a fluorescence-based activity assay with a direct binding assay. |
Quantitative Data: this compound Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against a selection of kinases, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Kinase | IC50 (nM) | Reference |
| SRC | 1.2 | [4] |
| ABL | <1 | [5] |
| LCK | 1.3 | |
| LYN | 1.4 | |
| HCK | 3.7 | |
| BTK | 6.5 | |
| EGFR | 9.4 | |
| EPHB2 | 16 | |
| c-KIT | >1000 | [1] |
| PDGFRβ | >1000 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10% Phosphoric acid
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, purified kinase, and substrate.
-
Add this compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at the optimal temperature for the kinase (often 30°C).
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to the mixture. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Spot:
-
Terminate the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
-
Wash Filters:
-
Immediately place the filter paper in a beaker containing 10% phosphoric acid.
-
Wash the filters three times with phosphoric acid for 5-10 minutes each wash to remove unincorporated radiolabeled ATP.
-
Perform a final wash with acetone to dry the filters.
-
-
Quantify Radioactivity:
-
Place the dried filter papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways known to be affected by this compound.
References
- 1. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jadpro.com [jadpro.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Bosutinib and its Effects on the Cell Cycle
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the effects of bosutinib on the cell cycle in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on the cell cycle?
This compound, a dual inhibitor of Src and Abl tyrosine kinases, predominantly causes cell cycle arrest in the G1 phase.[1] This effect has been observed in various cancer cell lines, including Chronic Myeloid Leukemia (CML) and neuroblastoma.[2][3] The arrest in G1 phase prevents cells from proceeding to the S phase, where DNA replication occurs, thereby inhibiting cell proliferation.
Q2: What is the underlying mechanism of this compound-induced G1 cell cycle arrest?
The G1 arrest induced by this compound is a consequence of its inhibition of the Src/Abl signaling pathways.[2][4] These kinases are crucial for transducing signals that promote cell growth and proliferation. By inhibiting Src and Abl, this compound disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are essential for cell cycle progression.[2][3] Additionally, this compound has been shown to reduce the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1-S transition.[5]
Q3: Are there any off-target effects of this compound on the cell cycle?
Yes, this compound has been reported to have off-target effects that can influence the cell cycle. For instance, it can enhance retinoic acid-induced G0 arrest in acute myeloid leukemia (AML) cells, an effect that appears to be independent of its primary target, the Src family kinase Lyn.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of K562 (human CML) cells.
| Treatment Condition | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Untreated Control | K562 | 44.94 ± 2.02 | Data not specified | Data not specified | [1] |
| 250 nM this compound (48h) | K562 | 74.27 ± 1.54 | Significant Decrease | Significant Decrease | [1] |
Further research is needed to quantify the effects of this compound on the cell cycle in other cell lines at various concentrations and time points.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol describes the analysis of DNA content to determine the cell cycle distribution of a cell population treated with this compound.
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound at the desired concentration and duration. Include an untreated control.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Controlling for this compound's Cell Cycle Effects using Cell Synchronization
To study this compound's effects on cellular processes other than the cell cycle, it is often necessary to first synchronize the cell population in a specific phase of the cell cycle before drug treatment. The double thymidine block method is commonly used to arrest cells at the G1/S boundary.
Materials:
-
Complete cell culture medium
-
Thymidine solution (e.g., 100 mM stock)
-
Deoxycytidine solution (optional, for release)
Procedure:
-
First Thymidine Block:
-
Culture cells to approximately 40-50% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 12-16 hours. This will arrest cells at the G1/S boundary.
-
-
Release:
-
Remove the thymidine-containing medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium.
-
Incubate for 9-10 hours to allow the cells to re-enter the cell cycle.
-
-
Second Thymidine Block:
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 12-16 hours. This will synchronize the majority of the cells at the G1/S boundary.
-
-
Release and this compound Treatment:
-
Remove the thymidine-containing medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium. At this point, the cells will synchronously progress through the cell cycle.
-
Add this compound at the desired time point post-release to study its effects on a synchronized cell population.
-
Troubleshooting Guides
Flow Cytometry for Cell Cycle Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of G0/G1 and G2/M peaks (high CV) | - Cell clumping- Improper fixation- High flow rate | - Gently pipette or vortex the cell suspension before analysis.- Ensure proper fixation with ice-cold 70% ethanol.- Use a low flow rate during acquisition. |
| High background noise | - Incomplete removal of RNA- Non-specific PI binding | - Ensure RNase A is active and incubation is sufficient.- Wash cells thoroughly after fixation. |
| Presence of a sub-G1 peak | - Apoptotic cells | - This can be an indicator of drug-induced apoptosis. Quantify this population as a measure of cell death. |
| Shifting of peaks | - Instrument drift- Inconsistent staining | - Run calibration beads to check instrument performance.- Ensure consistent staining times and reagent concentrations for all samples. |
Visualizations
Caption: this compound's mechanism of G1 cell cycle arrest.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Experimental workflow for cell synchronization.
References
- 1. Protective effect of this compound with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of this compound and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bosutinib vs. Imatinib: A Comparative Analysis in Resistant Chronic Myeloid Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to imatinib, the first-line tyrosine kinase inhibitor (TKI) for Chronic Myeleloid Leukemia (CML), has driven the development of second and third-generation TKIs. This guide provides an objective comparison of bosutinib and imatinib, focusing on their performance against resistant CML cell lines, supported by experimental data.
Executive Summary
This compound, a dual Src/Abl kinase inhibitor, demonstrates significant efficacy against a wide range of imatinib-resistant BCR-ABL mutations in preclinical studies.[1][2] While imatinib remains a cornerstone of CML therapy, its effectiveness is compromised by mutations within the ABL kinase domain, leading to relapse.[3][4] this compound overcomes many of these resistance mechanisms, offering a critical therapeutic alternative for patients who no longer respond to imatinib.[1] This guide delves into the quantitative data on their comparative efficacy, detailed experimental protocols for assessing drug sensitivity, and the underlying signaling pathways.
Data Presentation: Comparative Efficacy Against Imatinib-Resistant Mutants
The following table summarizes the anti-proliferative activity of this compound and imatinib against various BCR-ABL mutants expressed in Ba/F3 cells. The data is presented as the fold increase in the 50% inhibitory concentration (IC50) relative to wild-type BCR-ABL. A lower fold-increase indicates greater potency.
| BCR-ABL Mutant | Imatinib (IC50-Fold Increase) | This compound (IC50-Fold Increase) | Sensitivity Classification (this compound) |
| P-Loop | |||
| G250E | 6.8 | 1.3 | Sensitive |
| Q252H | 4.3 | 1.1 | Sensitive |
| Y253F | 10.7 | 1.2 | Sensitive |
| Y253H | 11.8 | 1.2 | Sensitive |
| E255K | >27.0 | 1.5 | Sensitive |
| E255V | 16.2 | 1.3 | Sensitive |
| Imatinib Binding Site | |||
| V299L | 1.5 | 11.0 | Highly Resistant |
| T315I | >27.0 | >50.0 | Highly Resistant |
| F317L | 4.7 | 1.2 | Sensitive |
| Catalytic Domain | |||
| M351T | 3.4 | 1.0 | Sensitive |
| F359V | 4.9 | 1.2 | Sensitive |
| Activation Loop | |||
| H396R | 2.0 | 1.0 | Sensitive |
| L387M | 2.1 | 1.0 | Sensitive |
Data sourced from a study determining the activity profile of various TKIs against imatinib-resistant Bcr/Abl mutants.[1] The classification is based on the relative resistance (RR), where RR ≤ 2 is sensitive, 2.01 to 10 is resistant, and > 10 is highly resistant.[1]
Experimental Protocols
Cell Culture of Resistant CML Cell Lines
Objective: To maintain and propagate imatinib-sensitive and -resistant CML cell lines for use in drug sensitivity and molecular assays.
Materials:
-
K562 (imatinib-sensitive) and LAMA84 (imatinib-sensitive) CML cell lines.
-
Imatinib-resistant counterparts (e.g., K562-r, LAMA84-r).[3]
-
RPMI 1640 culture medium.[3]
-
Fetal Bovine Serum (FBS).[3]
-
Penicillin-Streptomycin solution.
-
Imatinib mesylate.
-
CO2 incubator (37°C, 5% CO2).[3]
Procedure:
-
Culture all cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[3]
-
For resistant cell lines, continuously supplement the culture medium with imatinib at the concentration to which they are resistant (e.g., 1 µM for K562-r and LAMA84-r).[3]
-
Passage the cells every 2-3 days by centrifuging, removing the old medium, and resuspending in fresh medium at a density of 0.5 x 10^6 cells/mL.[5]
-
Regularly check for cell viability using methods like Trypan Blue exclusion.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and imatinib and calculate their respective IC50 values.
Materials:
-
CML cell lines (e.g., K562).[6]
-
This compound and Imatinib stock solutions.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (Dimethyl sulfoxide).
-
Microplate reader.
Procedure:
-
Seed CML cells into 96-well plates at a density of 1 x 10^4 cells per well.[6]
-
Expose the cells to a range of concentrations of this compound or imatinib (e.g., 50-500 nM) for various time points (e.g., 24, 48, 72 hours).[6][7]
-
Following the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Immunoblotting (Western Blot) for Signaling Pathway Analysis
Objective: To analyze the phosphorylation status of BCR-ABL and its downstream signaling proteins upon treatment with this compound or imatinib.
Materials:
-
Treated and untreated CML cell lysates.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Lyse the treated and untreated CML cells using protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Signaling Pathways and Mechanisms of Action
The constitutively active BCR-ABL tyrosine kinase is the primary driver of CML.[5] It activates multiple downstream signaling pathways, including the RAS/MEK/ERK, JAK/STAT, and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[5][8]
Imatinib functions by binding to the ATP-binding pocket of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of its substrates.[3] Resistance to imatinib frequently arises from point mutations in the ABL kinase domain that either directly interfere with imatinib binding or favor the active conformation of the kinase.[4][8]
This compound is a dual inhibitor of both Src and Abl kinases.[1] Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to overcome many of the resistance mutations that affect imatinib.[9] Furthermore, by inhibiting Src family kinases, which can be activated as a BCR-ABL-independent resistance mechanism, this compound provides a broader spectrum of activity.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition by Imatinib and this compound.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the efficacy of TKIs in resistant CML cell lines.
Caption: Workflow for comparing this compound and Imatinib efficacy in resistant CML cell lines.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of this compound with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: Bosutinib vs. Ponatinib in T315I-Mutated Chronic Myeloid Leukemia Models
A Comprehensive Guide for Researchers and Drug Development Professionals
The T315I mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a detailed, data-driven comparison of two TKIs, bosutinib and ponatinib, in preclinical models harboring the T315I mutation. The following sections present in vitro and in vivo experimental data, detailed methodologies, and an overview of the relevant signaling pathways to offer a clear, objective assessment of their respective efficacies.
In Vitro Efficacy: A Tale of Two Inhibitors
The in vitro activity of this compound and ponatinib against the T315I-mutated BCR-ABL kinase has been evaluated in various preclinical studies. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, reveals a stark contrast in their effectiveness.
Table 1: In Vitro IC50 Values against BCR-ABL T315I
| Drug | Cell Line | IC50 (nM) | Reference |
| Ponatinib | Ba/F3 BCR-ABL T315I | 11 | [1] |
| This compound | Ba/F3 BCR-ABL T315I | >1000-fold higher than ponatinib | [1] |
As the data indicates, ponatinib demonstrates high potency against the T315I mutation with an IC50 value in the low nanomolar range[1]. In stark contrast, this compound is largely ineffective, with IC50 values that are over 100 to 1,000 times higher than those of ponatinib[1]. This fundamental difference in in vitro activity is the primary determinant of their differential clinical utility in T315I-positive CML. The structural basis for this difference lies in the fact that the T315I mutation, also known as the "gatekeeper" mutation, sterically hinders the binding of most TKIs, including this compound, to the ATP-binding pocket of the ABL kinase domain. Ponatinib's unique molecular structure was specifically designed to overcome this steric hindrance.
Experimental Protocols: In Vitro Proliferation Assay
The following protocol outlines the general methodology used to determine the IC50 values presented in Table 1.
Cell Line: Murine pro-B Ba/F3 cells engineered to express human BCR-ABL with the T315I mutation.
Culture Conditions:
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival; however, the expression of the constitutively active BCR-ABL T315I oncoprotein renders them IL-3 independent. The assays are therefore performed in the absence of IL-3[2].
Assay Procedure:
-
Ba/F3 BCR-ABL T315I cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with serial dilutions of this compound or ponatinib.
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
The results are used to generate dose-response curves, from which the IC50 values are calculated.
References
Validating Bosutinib's On-Target Activity: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for validating the on-target activity of Bosutinib, a dual inhibitor of BCR-ABL and Src family kinases. By leveraging experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and execute robust target validation studies.
This compound is a potent tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML).[1] Its primary targets are the constitutively active BCR-ABL fusion protein and members of the Src family of kinases (including Src, Lyn, and Hck).[1][2] Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[3][4] Validating that the therapeutic effects of this compound are indeed a consequence of its interaction with these intended targets is a critical step in its preclinical and clinical development. Genetic methods, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, offer powerful tools to mimic the pharmacological inhibition of a target, thereby providing strong evidence for on-target activity.
Data Presentation: Comparing Pharmacological and Genetic Inhibition
The following tables summarize the effects of this compound treatment compared to the genetic knockdown or knockout of its primary targets, BCR-ABL and Src family kinases. This data is essential for objectively assessing the on-target efficacy of the drug.
| Treatment/Genetic Modification | Target(s) | Cell Line | Assay | Result | Reference |
| This compound | BCR-ABL, Src | K562 (CML) | Cell Viability (MTT Assay) | IC50: ~20 nM | Selleck Chemicals |
| This compound | BCR-ABL, Src | KU812 (CML) | Cell Viability (MTT Assay) | IC50: ~5 nM | Selleck Chemicals |
| This compound | Src | MDA-MB-231 (Breast Cancer) | Cell Migration | IC50: ~250 nM | [5] |
| BCR-ABL siRNA | BCR-ABL | K562 (CML) | Apoptosis | Significant increase in apoptosis | [6] |
| BCR-ABL CRISPR/Cas9 Knockout | BCR-ABL | Boff-p210 (murine pro-B) | Cell Growth (IL-3 independence) | Loss of IL-3 independent growth | [6] |
| Src siRNA | Src | Pancreatic Cancer Cells | Cell Viability (MTT Assay) | Significant decrease in cell viability | [7] |
| Clinical Trial | Treatment | Patient Population | Primary Endpoint | Result |
| BELA (12-month follow-up) | This compound (500 mg/day) | Newly Diagnosed CP-CML | Complete Cytogenetic Response (CCyR) | 70% |
| Imatinib (400 mg/day) | 68% | |||
| This compound (500 mg/day) | Major Molecular Response (MMR) | 41% | ||
| Imatinib (400 mg/day) | 27% | |||
| BFORE (12-month follow-up) | This compound (400 mg/day) | Newly Diagnosed CP-CML | Major Molecular Response (MMR) | 47.2% |
| Imatinib (400 mg/day) | 36.9% | |||
| This compound (400 mg/day) | Complete Cytogenetic Response (CCyR) | 77.2% | ||
| Imatinib (400 mg/day) | 66.4% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of on-target activity studies for this compound.
siRNA-Mediated Knockdown of Target Kinases
This protocol describes the transient knockdown of BCR-ABL or Src family kinases using small interfering RNA (siRNA).
Materials:
-
Target-specific siRNA duplexes (e.g., Dharmacon ON-TARGETplus)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cancer cell line (e.g., K562 for BCR-ABL, various solid tumor lines for Src)
-
Culture medium and supplements
-
6-well plates
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM I.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the protein level using Western blotting with antibodies specific for the target kinase (e.g., anti-ABL, anti-Src).
-
Phenotypic Assays: Following confirmation of knockdown, perform downstream functional assays such as cell viability (MTT), apoptosis (Annexin V/PI staining), or migration assays.
CRISPR-Cas9 Mediated Knockout of Target Kinases
This protocol outlines the generation of stable knockout cell lines for BCR-ABL or Src family kinases using the CRISPR-Cas9 system.
Materials:
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest (e.g., BCR-ABL or a specific Src family kinase). Specific gRNA sequences can be designed using online tools. For BCR-ABL, a gRNA targeting the fusion junction provides high specificity.[6][8]
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the vector)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the Cas9-gRNA lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate.
-
Transduce the cells with the collected lentiviral supernatant in the presence of Polybrene (4-8 µg/mL).
-
-
Selection of Transduced Cells: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Validation of Knockout:
-
Expand the antibiotic-resistant cell population.
-
Confirm the knockout of the target gene at the genomic level by sequencing the target locus and at the protein level by Western blotting.
-
-
Phenotypic Analysis: Characterize the phenotype of the knockout cells using assays for cell proliferation, survival, and signaling pathway activity, and compare the results to cells treated with this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or perform genetic modifications as described above. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or perform genetic modifications.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and the experimental workflows for its on-target validation.
Caption: this compound inhibits BCR-ABL and Src kinases, blocking downstream pro-survival pathways.
Caption: Workflow for validating this compound's on-target activity using siRNA and CRISPR.
References
- 1. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of off-target effects of this compound that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling | Semantic Scholar [semanticscholar.org]
- 5. SKI-606 (this compound), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CRISPR/Cas9 system efficiently reverts the tumorigenic ability of BCR/ABL in vitro and in a xenograft model of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. genscript.com [genscript.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bio-techne.com [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. kumc.edu [kumc.edu]
Differential Effects of Bosutinib on CML vs. Solid Tumor Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib (marketed as BOSULIF®) is a potent, orally available dual inhibitor of the Src and Abl tyrosine kinases.[1][2] Initially developed for the treatment of Chronic Myeloid Leukemia (CML), where the BCR-ABL fusion protein is a key oncogenic driver, its activity against Src family kinases (SFKs) has prompted investigation into its efficacy in various solid tumors where Src signaling is often dysregulated.[3][4] This guide provides a comprehensive comparison of the effects of this compound on CML versus solid tumor cells, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
The differential effects of this compound in CML and solid tumors are rooted in its dual specificity for Abl and Src kinases.
-
In Chronic Myeloid Leukemia (CML): The primary target of this compound is the constitutively active BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[5] By binding to the ATP-binding site of the Abl kinase domain, this compound effectively inhibits its autophosphorylation and the phosphorylation of downstream substrates, leading to the suppression of leukemic cell proliferation and the induction of apoptosis.[1][5] this compound is effective against wild-type BCR-ABL and the majority of imatinib-resistant mutations, with the notable exceptions of T315I and V299L.[6][7]
-
In Solid Tumors: The anti-tumor activity of this compound in solid tumors is primarily attributed to its inhibition of Src family kinases (SFKs).[3][4] SFKs are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, adhesion, migration, and invasion.[3] Elevated SFK activity is a common feature in many solid tumors, including those of the breast, pancreas, lung, and colon, and is often associated with a more aggressive phenotype.[3][4] By inhibiting Src, this compound can disrupt these oncogenic signaling pathways, leading to reduced tumor growth and metastasis.[3]
Comparative Efficacy: Quantitative Insights
The in vitro potency of this compound varies significantly between CML and solid tumor cell lines, reflecting its primary targeting of BCR-ABL in the former and Src in the latter.
| Cell Line | Cancer Type | IC50 (nM) | Primary Target |
| K562 | Chronic Myeloid Leukemia | ~250[8] | BCR-ABL |
| Ba/F3 (Wild-type BCR-ABL) | Murine Pro-B cells | 41.61[9] | BCR-ABL |
| MDA-MB-231 | Breast Cancer | ~250 (motility/invasion)[3] | c-Src |
| MCF-7 | Breast Cancer | 5400 ± 3630[1] | Not specified |
| HCT116 | Colon Cancer | Not specified | Not specified |
| A549 | Lung Cancer | Not specified | ACK1 (IC50 = 2.7)[10] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not specified | Src-ERK/AKT-FosL1[11] |
Note: IC50 values can vary depending on the experimental conditions and the specific endpoint being measured (e.g., proliferation vs. motility).
Signaling Pathway Inhibition
The inhibitory action of this compound on key signaling pathways differs between CML and solid tumors, as illustrated in the diagrams below.
CML: Targeting the BCR-ABL Pathway
Caption: this compound inhibits the BCR-ABL fusion protein in CML cells.
Solid Tumors: Targeting the Src Signaling Pathway (Example: Breast Cancer)
Caption: this compound inhibits Src kinase in solid tumor cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability/Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Kinase Inhibition Assay (Western Blotting for Phosphorylated Proteins)
Principle: Western blotting is used to detect the phosphorylation status of specific proteins, providing a measure of kinase activity. Inhibition of a kinase by a drug like this compound will result in a decrease in the phosphorylation of its downstream targets.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src, anti-phospho-Abl) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to confirm equal protein loading.
Resistance Mechanisms
Resistance to this compound can develop through different mechanisms in CML and solid tumors.
-
CML: The most common mechanism of resistance in CML is the acquisition of point mutations in the Abl kinase domain that interfere with this compound binding.[12] While this compound is effective against many imatinib-resistant mutations, the T315I and V299L mutations confer resistance.[6][7] Overexpression of the BCR-ABL gene can also contribute to resistance.[12]
-
Solid Tumors: Resistance mechanisms in solid tumors are less well-defined but are thought to involve the activation of alternative signaling pathways that bypass the need for Src. For example, upregulation of other receptor tyrosine kinases or downstream signaling components could compensate for Src inhibition.[13] Additionally, mutations in Src itself, although less common, could potentially lead to resistance.
Conclusion
This compound exhibits distinct mechanisms of action and efficacy profiles in CML versus solid tumors. Its potent and specific inhibition of the BCR-ABL oncoprotein makes it a highly effective therapy for CML. In contrast, its activity in solid tumors is dependent on the inhibition of Src family kinases, which are involved in a broader range of cellular processes. While preclinical studies have shown promise for this compound in various solid tumor models, its clinical efficacy as a single agent has been modest. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from Src inhibition and on exploring combination therapies to overcome resistance and enhance anti-tumor activity in the solid tumor setting.
References
- 1. LINCS gene expression signature analysis revealed this compound as a radiosensitizer of breast cancer cells by targeting eIF4G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SKI-606 (this compound), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profile of this compound and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits migration and invasion via ACK1 in KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitor against onco-mucins disrupts Src/FosL1 axis to enhance gemcitabine efficacy in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. A Phase I Study of the Non-Receptor Kinase Inhibitor this compound in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Profiles of Second-Generation Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Second-generation tyrosine kinase inhibitors (TKIs) have significantly improved outcomes for patients with chronic myeloid leukemia (CML) and other malignancies. However, their clinical utility can be accompanied by off-target effects, stemming from their interaction with kinases other than their intended therapeutic target. Understanding the distinct off-target profiles of these inhibitors is crucial for anticipating and managing adverse events, as well as for identifying potential new therapeutic applications. This guide provides an objective comparison of the off-target profiles of three prominent second-generation TKIs: dasatinib, nilotinib, and bosutinib, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibition Profiles
The selectivity of a TKI is a critical determinant of its safety and efficacy. The following tables summarize the inhibitory activity (IC50 values) of dasatinib, nilotinib, and this compound against their primary target, BCR-ABL, including common imatinib-resistant mutants, and a panel of off-target kinases. Lower IC50 values indicate greater potency.
Table 1: Potency Against BCR-ABL and Imatinib-Resistant Mutants
| Kinase | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | This compound IC50 (nM) |
| BCR-ABL (wild-type) | <1 | 20 | 1.2 |
| BCR-ABL E255K | 2 | >1500 | 12 |
| BCR-ABL E255V | 1.5 | 120 | 12 |
| BCR-ABL F317L | 5 | 25 | 20 |
| BCR-ABL M351T | 1 | 15 | 8 |
| BCR-ABL T315I | >5000 | >3000 | >2000 |
Data compiled from various in vitro studies. IC50 values can vary between different experimental setups.
Table 2: Off-Target Kinase Inhibition Profiles (Selected Kinases)
| Kinase Family | Kinase | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | This compound IC50 (nM) |
| Src Family | SRC | 0.5 | >10,000 | 1.2 |
| LYN | 1 | >10,000 | 1.1 | |
| HCK | 1 | >10,000 | 4.6 | |
| FYN | 1 | >10,000 | 1.1 | |
| YES | 1 | >10,000 | 1.1 | |
| Tec Family | BTK | 1 | >10,000 | 6.5 |
| TEC | 6 | >10,000 | 31 | |
| Receptor Tyrosine Kinases | KIT | 5 | 130 | >10,000 |
| PDGFRα | 28 | 108 | >10,000 | |
| PDGFRβ | 16 | 65 | >10,000 | |
| VEGFR2 | 8 | >10,000 | 94 | |
| EPHA2 | 5 | - | 46 | |
| Other | p38α (MAPK14) | 13 | >10,000 | 400 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in assay conditions. A dash (-) indicates data not available in the reviewed sources.
Signaling Pathway Inhibition
The off-target effects of TKIs can be understood by examining their impact on various signaling pathways. The following diagrams illustrate the primary targets and key off-target kinases of dasatinib, nilotinib, and this compound within cellular signaling cascades.
Caption: Overview of on-target and major off-target kinases for second-generation TKIs.
Experimental Protocols
The determination of TKI off-target profiles relies on robust and standardized experimental methodologies. Below are detailed protocols for two common assays used for kinase inhibitor profiling.
KINOMEscan™ Profiling (Competition Binding Assay)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured, and a decrease in this amount in the presence of the test compound indicates binding.
Methodology:
-
Kinase Preparation: A panel of human kinases is expressed as fusions to a proprietary DNA tag.
-
Ligand Immobilization: A broadly active, immobilized ligand is coupled to a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., dasatinib, nilotinib, or this compound) at a single concentration (for screening) or a range of concentrations (for Kd determination).
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Quantification:
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The results are typically expressed as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
For dose-response experiments, the dissociation constant (Kd) is calculated, which represents the concentration of the test compound at which 50% of the kinases are bound to it.
-
Caption: A simplified workflow for the KINOMEscan™ competition binding assay.
Activity-Based Kinase Assay (IC50 Determination)
This method measures the ability of a compound to inhibit the enzymatic activity of a kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.
Methodology:
-
Reagents and Setup:
-
Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, and any other necessary co-factors.
-
Prepare solutions of the recombinant kinase, the specific peptide or protein substrate, and ATP.
-
Prepare serial dilutions of the test TKI (dasatinib, nilotinib, or this compound) in a suitable solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, and reaction buffer.
-
Add the serially diluted TKI or solvent control to the wells.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is critical and is often set at or near the Km value for each kinase to accurately determine the IC50.[1]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection of Phosphorylation:
-
The amount of phosphorylated substrate is measured using various detection methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using phosphospecific antibodies or ADP detection kits.
-
Luminescence-based assays: Such as ADP-Glo™, which measures the amount of ADP produced.
-
-
-
Data Analysis:
-
The kinase activity in the presence of the inhibitor is normalized to the activity in the control wells (solvent only).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.
-
Caption: A generalized workflow for determining the IC50 of a TKI in an activity-based assay.
Conclusion
The second-generation TKIs dasatinib, nilotinib, and this compound exhibit distinct off-target profiles that contribute to their unique clinical characteristics. Dasatinib demonstrates broad inhibitory activity, notably against the Src family kinases, in addition to its potent inhibition of BCR-ABL.[2] Nilotinib displays a more selective profile, with its primary off-target effects on c-KIT and PDGFR.[2] this compound is a potent dual inhibitor of Src and Abl kinases, but with less activity against c-KIT and PDGFR compared to the other two.[3][4]
A thorough understanding of these off-target profiles, derived from robust experimental methodologies such as kinome-wide binding and activity assays, is paramount for the rational selection of TKIs in the clinic, the management of their associated toxicities, and the exploration of their potential in new therapeutic contexts. This guide provides a foundational comparison to aid researchers and clinicians in navigating the complexities of second-generation TKI pharmacology.
References
Bosutinib's Potency Against Compound BCR-ABL Mutations: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the efficacy of tyrosine kinase inhibitors (TKIs) against resistance-conferring mutations in the BCR-ABL gene is paramount in the ongoing battle against Chronic Myeloid Leukemia (CML). This guide provides a comparative analysis of bosutinib's effectiveness in cellular models harboring compound BCR-ABL mutations, juxtaposed with other prominent TKIs. The data presented is compiled from key in vitro studies to aid in the rational design and evaluation of next-generation CML therapies.
The emergence of compound mutations, where two or more mutations exist on the same BCR-ABL allele, presents a significant clinical challenge, often leading to resistance to multiple TKIs. This compound, a dual Src/Abl inhibitor, has demonstrated efficacy against a range of imatinib-resistant mutations, but its activity against complex compound mutations requires careful evaluation in comparison to other available agents.
Comparative Efficacy of TKIs Against Compound BCR-ABL Mutations
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other TKIs against various single and compound BCR-ABL mutations expressed in Ba/F3 murine hematopoietic cells. Lower IC50 values indicate greater potency. This data is crucial for predicting clinical response and guiding treatment selection for patients who have developed resistance to prior TKI therapies.
Table 1: IC50 Values (nM) of Tyrosine Kinase Inhibitors Against Single BCR-ABL Mutations
| Mutation | This compound | Ponatinib | Dasatinib | Nilotinib | Imatinib |
| P-loop | |||||
| G250E | 130 | 1.8 | 3 | 55 | 1600 |
| E255K | 210 | 14 | 3 | 140 | 3500 |
| E255V | 120 | 55.6 | 2 | 280 | >10000 |
| Y253H | 20 | 2.5 | 3 | 240 | 3500 |
| Gatekeeper | |||||
| T315I | >2000 | 29.1 | >200 | >3000 | >10000 |
| Other | |||||
| M351T | 15 | 1.1 | 1 | 22 | 400 |
| F359V | 20 | 1.8 | 2 | 110 | 1200 |
| V299L | 430 | 1.5 | 13 | 45 | 600 |
Data compiled from various preclinical studies. Values are approximate and can vary based on experimental conditions.
Table 2: IC50 Values (nM) of Tyrosine Kinase Inhibitors Against Compound BCR-ABL Mutations
| Compound Mutation | This compound | Ponatinib | Dasatinib | Nilotinib | Imatinib |
| E255V/T315I | >1000 | 659.5 | >150 | >1000 | >4000 |
| G250E/T315I | >1000 | 489.1 | >150 | >1000 | >4000 |
| Y253H/T315I | >1000 | 203.5 | >150 | >1000 | >4000 |
| M351T/T315I | >1000 | 114.3 | >150 | >1000 | >4000 |
| F359V/T315I | >1000 | 97.8 | >150 | >1000 | >4000 |
| G250E/E255V | - | 203.5 | 18.1 | - | >4000 |
| Y253H/E255V | - | 203.5 | 18.1 | - | >4000 |
| F317L/T315I | - | 104.2 | - | - | - |
Data primarily sourced from Zabriskie et al., 2014. Dashes indicate data not available. Values are approximate and intended for comparative purposes.
Experimental Protocols
The determination of TKI efficacy is predominantly conducted using in vitro cell-based assays. The following is a detailed methodology for a typical cell viability assay used to generate the IC50 data presented above.
Ba/F3 Cell Proliferation Assay for TKI Sensitivity
This assay measures the ability of a TKI to inhibit the proliferation of murine Ba/F3 hematopoietic cells that have been engineered to express a specific BCR-ABL mutant, rendering them dependent on BCR-ABL kinase activity for survival and growth.
1. Cell Culture and Maintenance:
-
Ba/F3 cells expressing the desired BCR-ABL wild-type or mutant construct are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Parental Ba/F3 cells (non-transduced) are cultured in the presence of interleukin-3 (IL-3) to ensure their viability.
2. Compound Preparation and Plating:
-
TKIs (e.g., this compound, ponatinib) are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial dilutions of the TKIs are prepared in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all wells and typically does not exceed 0.1%.
-
Cells are seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.
3. TKI Treatment:
-
The prepared TKI dilutions are added to the appropriate wells.
-
Control wells include cells treated with vehicle (DMSO) only (representing 100% viability) and wells with medium only (background control).
-
The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.
4. Cell Viability Assessment (Using CellTiter-Glo® Luminescent Cell Viability Assay):
-
The plates are equilibrated to room temperature for approximately 30 minutes.
-
A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a microplate luminometer.
5. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The relative cell viability is calculated as a percentage of the vehicle-treated control after subtracting the background luminescence.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the TKI concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Key Pathways and Processes
To better understand the mechanisms of action and experimental design, the following diagrams, generated using Graphviz, illustrate the BCR-ABL signaling pathway and a typical experimental workflow for evaluating TKI efficacy.
Caption: Simplified BCR-ABL signaling pathway.
Caption: Experimental workflow for TKI efficacy testing.
In Vitro Showdown: A Comparative Analysis of Bosutinib and Asciminib Mechanisms
For Immediate Release
A deep dive into the in vitro mechanics of Bosutinib and Asciminib, two pivotal tyrosine kinase inhibitors (TKIs), reveals distinct operational profiles that underpin their clinical applications in oncology. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their mechanisms, supported by experimental data and detailed protocols.
This comparative guide illuminates the fundamental differences in the in vitro activity of this compound, a dual Src/Abl ATP-competitive inhibitor, and Asciminib, a first-in-class allosteric inhibitor that specifically targets the ABL myristoyl pocket (STAMP). Understanding these distinctions at a molecular level is crucial for optimizing their use in treating chronic myeloid leukemia (CML) and for the development of next-generation targeted therapies.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Asciminib |
| Target Binding Site | ATP-binding site of Abl and Src kinases | Myristoyl pocket of BCR-ABL1 kinase (allosteric site) |
| Mechanism of Action | Competitive inhibition of ATP binding, blocking kinase activity. | Allosteric inhibition, inducing a conformational change that locks the kinase in an inactive state.[1][2] |
| Primary Targets | BCR-ABL1, Src family kinases (Src, Lyn, Hck)[3] | Specifically BCR-ABL1 |
| Spectrum of Activity | Broad-spectrum, inhibiting multiple tyrosine kinases. | Highly specific for ABL1 kinase. |
Quantitative Comparison: Potency Against BCR-ABL1 and Resistant Mutants
The in vitro potency of this compound and Asciminib has been extensively evaluated against wild-type BCR-ABL1 and a panel of clinically relevant mutants that confer resistance to other TKIs. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Kinase Target | This compound IC50 (nM) | Asciminib IC50 (nM) |
| Wild-type BCR-ABL1 | ~1.0 - 20 | ~0.5 - 3.8[1][4] |
| G250E | ~25 | < 30[4] |
| Y253H | ~30 | < 30[4] |
| E255V | ~35 | < 30[4] |
| T315I | >1000 (Resistant)[5] | ~25 - 30[1][4] |
| F359C/I/V | Sensitive | >2500 (Resistant)[4] |
| V299L | >1000 (Resistant)[5] | Potent inhibition[1] |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented is a representative summary from multiple sources.
Signaling Pathway Inhibition: A Visual Representation
The distinct binding mechanisms of this compound and Asciminib lead to the inhibition of the BCR-ABL1 signaling pathway, albeit through different modes of action. This ultimately blocks downstream signaling cascades that drive cell proliferation and survival in CML.
Caption: Comparative signaling pathways of this compound and Asciminib.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided to facilitate the replication and validation of these findings.
In Vitro Kinase Assay (Generic Protocol)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of a specific kinase.
Workflow:
Caption: General workflow for an in vitro kinase assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant BCR-ABL1), a suitable kinase buffer, and a kinase-specific substrate.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or Asciminib) to the wells. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as ethylenediaminetetraacetic acid (EDTA), which chelates the magnesium ions required for kinase activity.[6]
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[7]
-
Fluorescence-Based Assays: Employing fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection of the phosphorylated substrate.[6][7]
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for each compound is calculated.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate leukemia cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant BCR-ABL1) in a 96-well plate at a predetermined density.[8]
-
Compound Treatment: Add serial dilutions of this compound or Asciminib to the cells and incubate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: The MTT is reduced by metabolically active cells to a purple formazan product. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the growth inhibition of 50% (GI50) for each compound.
Conclusion
The in vitro comparison of this compound and Asciminib highlights a paradigm shift in TKI development, moving from broad-spectrum, ATP-competitive inhibitors to highly specific, allosteric modulators. This compound's dual inhibition of Src and Abl kinases provides a broader inhibitory profile, while Asciminib's unique mechanism of targeting the myristoyl pocket offers a potent and specific means of inhibiting BCR-ABL1, including the challenging T315I mutant. The distinct resistance profiles of these two agents also underscore the importance of personalized medicine in CML treatment. The experimental protocols and comparative data presented here serve as a valuable resource for the scientific community to further explore and build upon our understanding of these critical cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The new allosteric inhibitor asciminib is susceptible to resistance mediated by ABCB1 and ABCG2 overexpression in vitro | Semantic Scholar [semanticscholar.org]
- 4. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Bosutinib
For laboratory professionals engaged in cancer research and drug development, the safe handling and disposal of cytotoxic and cytostatic compounds like bosutinib are paramount. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for ensuring the safety of personnel and preventing environmental contamination. This compound, a tyrosine kinase inhibitor, is classified as an antineoplastic agent and requires disposal procedures aligned with hazardous waste regulations.[1][2][3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste generated in a research laboratory setting.
Phase 1: Waste Segregation and Collection
Proper disposal begins at the point of waste generation. All materials that have come into contact with this compound must be segregated from regular laboratory trash and treated as hazardous chemical waste.
Step 1: Identify and Segregate this compound-Contaminated Waste
Immediately upon generation, discard any item contaminated with this compound into a designated hazardous waste container. These items include, but are not limited to:
-
Sharps: Needles, syringes, scalpels, and glass vials.
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, flasks, and empty drug vials.
-
Liquid Waste: Unused or expired this compound solutions, cell culture media containing the drug, and contaminated solvents.
-
Personal Protective Equipment (PPE): Used gowns, gloves, and masks.[4]
Step 2: Use Designated Waste Containers
All cytotoxic waste must be collected in clearly labeled, leak-proof containers that are puncture-resistant for sharps.[1][5]
-
Solids and PPE: Collect in a rigid, leak-proof container or a double-bagged, thick plastic bag clearly marked with the cytotoxic hazard symbol.[5][6] The container should be yellow with a purple lid or otherwise designated for cytotoxic waste according to your institution's policy.[1]
-
Sharps: Must be placed directly into a designated cytotoxic sharps container, which is typically purple or yellow and clearly labeled.[1][4]
-
Liquids: Collect in a compatible, sealed, and shatter-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Phase 2: Personal Protective Equipment (PPE)
All handling of this compound waste requires stringent adherence to PPE protocols to prevent accidental exposure.
Step 1: Don Appropriate PPE
Before handling any this compound-contaminated materials, personnel must wear the following:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, solid-front gown with cuffed sleeves.
-
Protective eyewear (safety glasses or goggles).
Step 2: Proper PPE Removal
After handling is complete, remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all used PPE as cytotoxic waste.
Phase 3: Spill Decontamination
Accidental spills must be managed immediately and effectively by trained personnel.
Step 1: Secure the Area
Alert others in the vicinity and restrict access to the spill area.
Step 2: Assemble Spill Kit
Use a spill kit specifically designated for cytotoxic drugs. This kit should contain absorbent materials, cleaning tools, appropriate PPE, and disposal bags.
Step 3: Contain and Clean the Spill
-
For solid (powder) spills: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.[8] Collect the material using a scoop or other tool and place it into the cytotoxic waste container.[2]
-
For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inward to prevent spreading.[4]
-
Once the bulk of the spill is removed, decontaminate the area. While specific chemical inactivation data for this compound is limited, studies have shown it degrades under basic hydrolysis and oxidative conditions.[5][7] A common practice for surface decontamination of many cytotoxic agents involves a two-step cleaning process:
-
Clean the area with a detergent solution.
-
Follow with a disinfecting agent or a solution such as 10% sodium hypochlorite (bleach), allowing for an appropriate contact time before a final rinse with water.[1]
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]
Phase 4: Storage and Final Disposal
Step 1: Store Waste Securely
Keep cytotoxic waste containers sealed and stored in a designated, secure area with limited access. This area should be separate from other waste streams.
Step 2: Arrange for Professional Disposal
This compound waste must be disposed of through a licensed hazardous waste management service. The standard and required method for final disposal of cytotoxic waste is high-temperature incineration.[1] Do not dispose of this compound or its contaminated materials in standard trash, biohazard bags intended for autoclaving, or down the drain.[7]
Step 3: Maintain Documentation
Keep meticulous records of all hazardous waste generated, including the type of waste, quantity, and date of disposal, in accordance with institutional and regulatory requirements.
Quantitative Data Summary
While specific, validated protocols for the chemical inactivation of this compound in a laboratory setting are not widely established, general guidelines for cytotoxic drug decontamination provide a basis for spill management.
| Parameter | Guideline/Specification | Purpose | Citation |
| Surface Decontamination | 1. Detergent Solution2. 10% Sodium Hypochlorite | 1. Initial Cleaning2. Chemical Decontamination | [1] |
| Contact Time | 15-20 minutes | Ensure sufficient time for chemical action on contaminants. | [9] |
| Waste Bag Thickness | Minimum 2-4 mm (polypropylene) | Prevent leaks and punctures during handling and storage. | [5] |
| Transport Classification | UN 3077 | Regulated as an Environmentally Hazardous Substance, Solid, n.o.s. | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste in a research environment.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. westlab.com [westlab.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Stress Degradation Study of this compound and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. researchgate.net [researchgate.net]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 9. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
